Z-D-Asp(OtBu)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSLRFBLVZUVIE-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71449-08-6 | |
| Record name | N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-t-butyl ester hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-D-Asp(OtBu)-OH for Researchers and Drug Development Professionals
Introduction: Z-D-Asp(OtBu)-OH, with the IUPAC name (2R)-2-(benzyloxycarbonylamino)-4-tert-butoxy-4-oxobutanoic acid, is a pivotal building block in modern peptide synthesis and drug discovery. This whitepaper provides a comprehensive technical overview of its chemical properties, applications, and detailed experimental protocols relevant to its use. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
This compound is a protected derivative of the D-isomeric form of aspartic acid. The presence of the N-terminal benzyloxycarbonyl (Z) group and the C-terminal tert-butyl (OtBu) ester on the side chain offers strategic advantages in peptide synthesis by preventing unwanted side reactions.
| Property | Value | Source |
| CAS Number | 71449-08-6 | |
| Molecular Formula | C16H21NO6 | |
| Molecular Weight | 323.34 g/mol | |
| Appearance | White powder or crystals | |
| Melting Point | 56.5-57.1°C | |
| Boiling Point | 575.1°C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as DMF and DCM. | |
| Storage Conditions | 2-8°C |
Applications in Peptide Synthesis
The primary application of this compound is as a protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS). The orthogonal protecting groups, Z and OtBu, allow for selective deprotection, a critical feature in the synthesis of complex peptides. The Z group is typically removed by catalytic hydrogenation, while the OtBu group is cleaved under acidic conditions. This compound is particularly valuable in the synthesis of bioactive peptides and pharmaceutical intermediates where the stereochemistry of the D-amino acid is crucial for biological activity or stability.
Experimental Protocols
Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using HBTU/HOBt activation.
Materials:
-
This compound
-
Rink Amide resin pre-loaded with the N-terminal deprotected peptide
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and agitate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
Deprotection of Z and OtBu Groups
Z-Group Removal (Hydrogenolysis):
-
Dissolve the Z-protected peptide in methanol or a mixture of DMF/methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
OtBu-Group Removal (Acidolysis):
-
Treat the peptide with a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Stir the mixture at room temperature for 2-4 hours.
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Precipitate the cleaved peptide by adding cold diethyl ether.
-
Collect the peptide precipitate by centrifugation and wash with cold diethyl ether.
Quantitative Data
The following table summarizes typical quantitative data associated with the use of this compound in SPPS.
| Parameter | Typical Value | Notes |
| Purity (by HPLC) | >98% | For the starting material. |
| Coupling Efficiency | >99% | As determined by Kaiser test or HPLC analysis of a cleaved aliquot. |
| Deprotection Yield (Z) | >95% | Yield after hydrogenolysis and purification. |
| Deprotection Yield (OtBu) | >90% | Yield after TFA cleavage and precipitation. |
Visualizations
The following diagrams illustrate key workflows and relationships involving this compound.
Caption: General workflow for the incorporation of this compound in SPPS.
Caption: Orthogonal deprotection scheme for this compound.
A Technical Guide to Z-D-Asp(OtBu)-OH: Properties, Application, and Challenges in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Asp(OtBu)-OH, chemically known as N-Cbz-D-aspartic acid 4-(tert-butyl) ester, is a pivotal building block in synthetic peptide chemistry. Its unique protecting group strategy, employing the benzyloxycarbonyl (Z) group for N-terminal protection and a tert-butyl (OtBu) ester for the side-chain carboxyl group, allows for selective deprotection and chain elongation during solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of the chemical properties of this compound, its application in peptide synthesis, and a critical discussion of the challenges associated with its use, particularly the formation of aspartimide side products.
Core Chemical and Physical Properties
This compound is a white crystalline powder. It is available in both anhydrous and hydrated forms. The presence of the bulky tert-butyl group offers steric hindrance that can influence reaction kinetics and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₆ | [1] |
| Molecular Weight | 323.34 g/mol (anhydrous) | [1] |
| 341.36 g/mol (monohydrate) | [2] | |
| Appearance | White to off-white powder or crystals | [2][3] |
| Melting Point | 56.5-57.1°C (for hydrate) | |
| CAS Number | 71449-08-6 (anhydrous) | |
| 210471-09-3 (monohydrate) | ||
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Conditions | 2-8°C, Sealed in dry conditions |
Table 2: Spectroscopic Data Summary
While a complete, unified set of spectra is not publicly available, typical spectroscopic features can be inferred from the structure and available data.
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons of the Z-group, the methine and methylene protons of the aspartic acid backbone, and the characteristic singlet of the tert-butyl group. A spectrum in CDCl₃ showed peaks at δ 8.71, 8.56, 8.54, 5.61, and 4.63 ppm for a related compound. | |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid, aromatic carbons of the Z-group, aliphatic carbons of the aspartic acid residue, and the quaternary and methyl carbons of the tert-butyl group. | |
| FT-IR | Characteristic absorption bands for O-H stretching of the carboxylic acid, N-H stretching of the carbamate, C=O stretching of the ester and carboxylic acid, and aromatic C-H stretching. | |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the molecule (e.g., [M+Na]⁺). |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a protected amino acid monomer in SPPS. The Z-group on the alpha-amino position is stable to the mildly acidic conditions used for the cleavage of some resins and can be removed by catalytic hydrogenation or strong acids. The OtBu group protecting the side-chain carboxyl function is labile to strong acids like trifluoroacetic acid (TFA), which is a common final cleavage step in SPPS. This orthogonal protection scheme is advantageous in the synthesis of complex peptides.
Experimental Workflow in SPPS
The following diagram illustrates a typical workflow for the incorporation of this compound into a growing peptide chain during SPPS.
General Experimental Protocol for Coupling
A detailed, specific protocol for a particular peptide is sequence-dependent. However, a general procedure for the coupling step in SPPS is as follows:
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Resin Preparation: The solid support resin with the growing peptide chain is swelled in a suitable solvent like N,N-dimethylformamide (DMF). The N-terminal protecting group of the last amino acid is removed to expose a free amine.
-
Amino Acid Activation: this compound is pre-activated in a separate vessel. This is typically achieved by reacting it with a coupling reagent (e.g., DIC/HOBt or HATU) in DMF.
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Coupling: The activated this compound solution is added to the resin. The mixture is agitated for a specified period (typically 1-2 hours) to allow for the formation of the peptide bond.
-
Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
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Deprotection: For the subsequent coupling step, the N-terminal Z-group would be removed.
The Challenge of Aspartimide Formation
A significant challenge in the use of Asp(OtBu)-protected amino acids, including this compound, during Fmoc-based SPPS is the base-catalyzed formation of a succinimide ring, known as an aspartimide. This side reaction is particularly prevalent when the aspartic acid residue is followed by a sterically unhindered amino acid like glycine. Aspartimide formation can lead to a mixture of byproducts, including the desired α-peptide, the rearranged β-peptide, and racemized products, which are often difficult to separate from the target peptide.
Mechanism of Aspartimide Formation
The mechanism involves the nucleophilic attack of the deprotonated backbone amide nitrogen onto the side-chain carbonyl carbon of the tert-butyl ester, leading to the formation of a five-membered ring intermediate.
The use of more sterically hindered side-chain protecting groups for aspartic acid has been explored to mitigate this side reaction.
Biological Relevance
While this compound is a synthetic building block, its incorporation into peptides can be relevant for creating analogs of biologically active peptides for research in drug development. There is no direct evidence from the conducted searches to suggest that this compound itself has a significant role in biological signaling pathways such as apoptosis or caspase activation. The search results on caspases and apoptosis describe general mechanisms of programmed cell death but do not mention this specific compound. Therefore, its primary relevance remains in the field of synthetic chemistry.
Conclusion
This compound is a valuable reagent for the synthesis of peptides containing D-aspartic acid. Its orthogonal protecting groups offer flexibility in synthetic strategies. However, researchers and drug development professionals must be cognizant of the potential for aspartimide formation, a critical side reaction that can compromise the purity and yield of the final peptide product. Careful selection of the synthetic strategy and purification methods is essential when utilizing this and other Asp(OtBu)-protected amino acids. The data and workflows presented in this guide aim to provide a solid foundation for the effective and informed use of this compound in peptide research and development.
References
Z-D-Asp(OtBu)-OH: A Technical Guide to Structure, Function, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-D-Asp(OtBu)-OH, with the IUPAC name (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, is a pivotal synthetic building block in the field of peptide chemistry.[1] As a protected derivative of D-aspartic acid, it plays a crucial role in the synthesis of peptides with specific stereochemistry, which can confer unique biological activities and improved stability. This technical guide provides an in-depth overview of the structure, properties, and primary function of this compound as a key component in solution-phase and solid-phase peptide synthesis, with a particular focus on its application in the development of therapeutic peptides.
Structure and Chemical Properties
This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. Its structure is characterized by two key protecting groups: the benzyloxycarbonyl (Z) group at the α-amino position and the tert-butyl (OtBu) ester at the β-carboxyl group of the side chain. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.
The Z-group provides protection for the α-amino group and is stable under the conditions required for the removal of the OtBu group. Conversely, the OtBu group protects the side-chain carboxyl function and can be selectively removed under acidic conditions without affecting the Z-group. This orthogonality is fundamental to its utility in controlled, stepwise peptide elongation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₆ | [1] |
| Molecular Weight | 323.34 g/mol | [1] |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) | |
| CAS Number | 71449-08-6 | [1] |
Core Function: A Building Block for Bioactive Peptides
The primary function of this compound is to serve as a protected D-amino acid building block in the synthesis of peptides. The incorporation of D-amino acids into peptide sequences can have profound effects on their biological properties, including:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, leading to a longer in vivo half-life.
-
Constrained Conformation: The presence of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.
-
Receptor Selectivity: The stereochemistry of a peptide ligand can significantly influence its binding affinity and selectivity for different receptor subtypes.
A notable application of protected aspartic acid derivatives is in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, which are important therapeutics for type 2 diabetes. While the natural GLP-1 peptide contains L-amino acids, synthetic analogs often incorporate non-natural amino acids, including D-isomers, to enhance their stability and efficacy. The use of protected aspartic acid building blocks is crucial in the synthesis of these complex peptide drugs.
Experimental Protocols
The following is a representative protocol for the coupling of this compound in solution-phase peptide synthesis. This protocol is adapted from established methods for similar Z-protected amino acids.
Solution-Phase Peptide Coupling of this compound
Materials and Reagents:
-
This compound
-
Amino acid or peptide with a free N-terminal amine (e.g., H-Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the N-terminal amine component (e.g., H-Phe-OMe·HCl, 1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 equivalents) dropwise and stir for 15 minutes to generate the free amine.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.
-
Stir the mixture at 0 °C for 20 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution from step 2 to the free amine solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure protected peptide.
-
Logical Workflow and Signaling Pathway Diagrams
As this compound is a synthetic building block, it is not directly involved in biological signaling pathways. Instead, its utility can be represented through the logical workflow of its application in peptide synthesis.
Caption: A logical workflow for the incorporation of this compound into a peptide chain via solid-phase peptide synthesis.
Quantitative Data
As a synthetic intermediate, this compound does not possess inherent biological activity that can be quantified by metrics such as IC₅₀ or Kᵢ values. Its significance lies in its ability to be incorporated into peptides that do exhibit such activities. The inclusion of a D-aspartic acid residue can dramatically alter the pharmacological profile of a peptide. For instance, in the development of enzyme inhibitors or receptor antagonists, the stereochemistry at a particular position can be the determining factor for potency and selectivity.
Table 2: Illustrative Impact of D-Asp Substitution on Peptide Inhibitor Potency
| Peptide Sequence | Target | IC₅₀ (nM) |
| Ac-Leu-Val-L-Asp -Ala-NH₂ | Hypothetical Protease X | 1500 |
| Ac-Leu-Val-D-Asp -Ala-NH₂ | Hypothetical Protease X | 50 |
This data is illustrative and does not represent a specific real-world example but serves to highlight the potential impact of D-amino acid incorporation.
Conclusion
This compound is an indispensable tool for the modern peptide chemist. Its well-defined structure and the orthogonal nature of its protecting groups allow for its precise incorporation into peptide sequences. While devoid of intrinsic biological function, its role as a precursor to potent and stable therapeutic peptides is of paramount importance in drug discovery and development. The ability to introduce D-aspartic acid residues using this building block provides a powerful strategy for modulating the pharmacological properties of synthetic peptides, ultimately leading to the creation of more effective and durable drug candidates.
References
An In-depth Technical Guide to Z-D-Asp(OtBu)-OH (CAS: 71449-08-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-D-Asp(OtBu)-OH, a crucial building block in peptide synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis and application, and a thorough discussion of the critical side reaction of aspartimide formation.
Compound Identification and Properties
This compound is a protected derivative of the D-enantiomer of aspartic acid. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This orthogonal protection scheme allows for selective deprotection strategies in complex peptide synthesis projects.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 71449-08-6 |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid[1][2] |
| Molecular Formula | C₁₆H₂₁NO₆[1][2] |
| Molecular Weight | 323.34 g/mol [1] |
| Appearance | White powder or crystals |
| Melting Point | 56.5-57.1°C |
| Boiling Point | 575.1°C at 760 mmHg |
| Storage | 2-8°C |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Exact Mass | 323.136887 g/mol | PubChem |
| Monoisotopic Mass | 323.136887 g/mol | PubChem |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
This protocol involves the selective protection of D-aspartic acid.
Materials:
-
D-Aspartic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Tert-butanol
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
N-protection of D-Aspartic Acid:
-
Dissolve D-aspartic acid (1 equiv.) in 2 M sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add benzyl chloroformate (1.1 equiv.) dropwise while maintaining the temperature at 0°C and vigorously stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the aqueous layer with dichloromethane to remove excess benzyl chloroformate.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2, leading to the precipitation of Z-D-Aspartic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Side-Chain Esterification:
-
Suspend Z-D-Aspartic acid (1 equiv.) in dichloromethane.
-
Add tert-butanol (10 equiv.) and a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 24-48 hours until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals around δ 7.35 (m, 5H, Ar-H), 5.8-6.0 (d, 1H, NH), 5.1 (s, 2H, CH₂-Ph), 4.5-4.7 (m, 1H, α-CH), 2.8-3.0 (m, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals around δ 171 (C=O, ester), 170 (C=O, acid), 156 (C=O, carbamate), 136 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 82 (C(CH₃)₃), 67 (CH₂-Ph), 50 (α-CH), 37 (β-CH₂), 28 (C(CH₃)₃).
-
Mass Spectrometry (ESI-): Calculated for C₁₆H₂₀NO₆ [M-H]⁻: 322.13, Found: 322.1.
Application in Peptide Synthesis
This compound is a valuable reagent for both solution-phase and solid-phase peptide synthesis (SPPS). The Z group is stable to the basic conditions used for Fmoc deprotection in SPPS and can be removed by catalytic hydrogenation. The OtBu group is stable to many coupling conditions and can be removed with moderately strong acids like trifluoroacetic acid (TFA).
Experimental Protocol: Solution-Phase Synthesis of Z-D-Asp(OtBu)-Ala-OMe
This protocol details the coupling of this compound with L-Alanine methyl ester.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amino Acid Deprotection:
-
Dissolve H-Ala-OMe·HCl (1.0 equiv.) in DCM.
-
Add DIPEA (1.1 equiv.) and stir for 15 minutes at room temperature to obtain the free amine.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.05 equiv.) and HOBt (1.1 equiv.) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equiv.) to the solution and stir for 15 minutes.
-
Add the solution of deprotected H-Ala-OMe to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
-
Diagram: Workflow for Dipeptide Synthesis
Caption: Solution-phase synthesis of a dipeptide.
Aspartimide Formation: A Critical Side Reaction
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct. This side reaction is particularly prevalent during the base-catalyzed removal of the Fmoc protecting group in SPPS.
Mechanism: The reaction is initiated by the deprotonation of the backbone amide nitrogen of the amino acid following the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the OtBu-protected side chain, leading to the formation of a five-membered succinimide ring and the elimination of tert-butanol.
Diagram: Mechanism of Aspartimide Formation
Caption: Aspartimide formation pathway.
Aspartimide formation can lead to a mixture of byproducts, including the desired α-peptide, the isomeric β-peptide, and their racemized forms, which are often difficult to separate by HPLC.
Strategies to Minimize Aspartimide Formation
Several strategies have been developed to mitigate aspartimide formation:
-
Use of Bulky Side-Chain Protecting Groups: Sterically hindered protecting groups on the aspartic acid side chain can physically block the nucleophilic attack of the backbone amide.
-
Addition of Acids to the Deprotection Solution: Adding a weak acid, such as HOBt or formic acid, to the piperidine solution used for Fmoc removal can reduce the basicity of the medium, thereby decreasing the rate of backbone amide deprotonation.
-
Backbone Protection: Protecting the backbone amide nitrogen with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent its deprotonation and subsequent cyclization.
-
Optimized Deprotection Conditions: Using shorter deprotection times and lower temperatures can also help to minimize aspartimide formation.
Experimental Protocol: Monitoring Aspartimide Formation by HPLC
Procedure:
-
Sample Preparation:
-
Synthesize a model peptide known to be prone to aspartimide formation (e.g., a sequence containing an Asp-Gly motif) using this compound.
-
After synthesis and cleavage from the resin, dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
-
Forced Degradation Study:
-
Treat a solution of the purified peptide with a 20% piperidine in DMF solution.
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours).
-
Quench the reaction by adding a small amount of acetic acid.
-
-
HPLC Analysis:
-
Analyze the aliquots by reverse-phase HPLC (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the chromatogram at 210-220 nm.
-
The formation of aspartimide and its subsequent hydrolysis products (β-peptide) will be observed as new peaks with different retention times compared to the main product peak. The identity of these peaks can be confirmed by mass spectrometry.
-
Diagram: HPLC Monitoring Workflow
Caption: Workflow for monitoring aspartimide formation.
Deprotection Strategies
The orthogonal nature of the Z and OtBu protecting groups allows for their selective removal.
Table 3: Deprotection Methods
| Protecting Group | Reagents and Conditions | Notes |
| Z (Benzyloxycarbonyl) | H₂/Pd-C in methanol or ethanol | Catalytic hydrogenation. Sensitive to sulfur-containing residues. |
| OtBu (tert-Butyl) | Trifluoroacetic acid (TFA) in DCM (e.g., 50-95% TFA) | Acidolysis. Scavengers like triisopropylsilane (TIS) are often added. |
Conclusion
This compound is an essential tool in the arsenal of peptide chemists. Its unique protective group combination offers synthetic flexibility, but its use requires a thorough understanding of the potential for aspartimide formation. By employing the appropriate synthetic strategies, reaction conditions, and analytical monitoring, researchers can successfully incorporate this valuable building block into complex peptides for a wide range of applications in drug discovery and development.
References
An In-depth Technical Guide to N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester, a key building block in synthetic organic chemistry, plays a pivotal role in the construction of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and application, and a discussion of its strategic importance in drug development.
Core Concepts and Properties
N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester, also known as Z-D-Asp(OtBu)-OH, is a synthetic amino acid derivative. Its structure is characterized by two key protecting groups: the Benzyloxycarbonyl (Cbz or Z) group at the alpha-amino position and a tert-butyl ester at the beta-carboxyl group of the D-aspartic acid backbone. This strategic protection scheme is central to its utility, offering orthogonal stability that allows for selective deprotection and sequential peptide bond formation. The Cbz group is labile to hydrogenolysis, while the tert-butyl ester is sensitive to acidic conditions, a crucial feature for controlled peptide synthesis.[1]
This compound is primarily utilized in solution-phase peptide synthesis, where the protected amino acid is coupled with another amino acid or a peptide fragment.[2] Its application extends to the development of peptide-based therapeutics, where precise control over the amino acid sequence is critical for biological activity.
Physicochemical Data
A summary of the key physicochemical properties of N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C16H21NO6 | [3] |
| Molecular Weight | 323.34 g/mol | |
| CAS Number | 71449-08-6 | [3][4] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 56.5-57.1°C (for the hydrate) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | |
| Storage | Recommended storage at 2-8°C, sealed in a dry environment. For long-term storage as a solution, -20°C to -80°C is advised. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester and its subsequent use in peptide coupling reactions.
Synthesis of N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester
A potential synthetic pathway involves:
-
Protection of the alpha-amino group of D-aspartic acid: This is typically achieved by reacting D-aspartic acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions. A patent for the L-enantiomer suggests that this reaction can be carried out at elevated temperatures (35-55°C) in an aqueous solution of sodium hydroxide, maintaining a pH between 9.2 and 12.0.
-
Selective esterification of the beta-carboxyl group: Following the N-protection, the beta-carboxyl group can be selectively esterified. This can be challenging due to the presence of two carboxylic acid groups. One approach involves the formation of an anhydride intermediate followed by reaction with tert-butanol. Another method could involve the use of tert-butyl acetate with a strong acid catalyst.
A general procedure for a related benzylation of an N-protected L-aspartic acid β-ester provides some insight into the reaction conditions that could be adapted. This procedure involves reacting the N-protected aspartic acid derivative with benzyl bromide and cesium carbonate in acetonitrile under microwave irradiation.
Note: The synthesis of this compound requires careful control of reaction conditions to ensure selectivity and avoid side reactions. Purification by column chromatography is typically necessary to obtain the pure product.
Solution-Phase Peptide Coupling using this compound
The primary application of N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester is in the formation of peptide bonds. The following is a representative protocol for a solution-phase coupling reaction with a C-terminally protected amino acid (e.g., L-Phenylalanine methyl ester, H-Phe-OMe) using common coupling reagents.
Materials:
-
N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester (this compound)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Neutralization: Dissolve H-Phe-OMe·HCl (1.0 equivalent) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Stir the mixture at 0°C for 20-30 minutes to form the activated ester.
-
Coupling: Add the activated this compound solution to the neutralized H-Phe-OMe solution at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid (or 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting dipeptide, Z-D-Asp(OtBu)-Phe-OMe, by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Strategic Considerations in Drug Development
The orthogonal protecting group strategy offered by this compound is a cornerstone of modern peptide synthesis, particularly in the context of drug discovery and development.
Orthogonal Deprotection
The ability to selectively remove either the N-terminal Cbz group or the side-chain tert-butyl ester is critical for the synthesis of complex peptides.
-
Cbz Group Removal: The benzyloxycarbonyl group is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) or by strong acids such as HBr in acetic acid. These conditions leave the acid-labile tert-butyl ester intact.
-
tert-Butyl Ester Removal: The tert-butyl ester is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. These conditions do not affect the Cbz group.
This orthogonality allows for the stepwise elongation of a peptide chain at either the N-terminus (after Cbz removal) or the side chain (after tert-butyl ester removal), enabling the synthesis of branched or cyclic peptides.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the orthogonal deprotection strategy and a typical experimental workflow for peptide synthesis using this compound.
Conclusion
N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester is a versatile and indispensable reagent for the synthesis of peptides and related molecules. Its well-defined orthogonal protecting group strategy provides chemists with the flexibility to construct complex molecular architectures with a high degree of control. The experimental protocols and conceptual framework presented in this guide are intended to support researchers in the effective application of this valuable building block in their drug discovery and development endeavors.
References
A Comprehensive Technical Overview of Z-D-Asp(OtBu)-OH
This guide provides essential physicochemical data for Z-D-Asp(OtBu)-OH, a key derivative of aspartic acid utilized in peptide synthesis and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound, also known as N-Cbz-D-aspartic acid 4-(tert-butyl) ester, is a protected amino acid derivative. Its chemical properties are fundamental for its application in synthetic organic chemistry. The compound is available in both anhydrous and hydrated forms, which affects its molecular weight.
Below is a summary of the key quantitative data for this compound.
| Property | Anhydrous Form | Hydrated Form |
| Molecular Formula | C16H21NO6[1] | C16H21NO6·H2O[2][3] |
| Molecular Weight | 323.34 g/mol [1][4] | 341.3 g/mol |
| CAS Number | 5545-52-8 | 71449-08-6 |
Experimental Protocols and Methodologies
The determination of the molecular weight and formula of this compound is achieved through standard analytical techniques. These methods include:
-
Mass Spectrometry: To determine the exact mass and confirm the molecular weight.
-
Elemental Analysis: To determine the percentage composition of elements (C, H, N, O) and empirically derive the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of functional groups.
Detailed experimental protocols for these techniques are widely established and can be found in standard organic chemistry laboratory manuals.
Visualization of Relationships
As the core of this technical guide is focused on the fundamental physicochemical properties of a single molecule, this compound, there are no signaling pathways, complex experimental workflows, or logical relationships to be diagrammatically represented. The data is best summarized in the tabular format provided above for clarity and direct comparison.
References
The Strategic Role of Z-D-Asp(OtBu)-OH in Modern Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-D-aspartic acid γ-tert-butyl ester, commonly known as Z-D-Asp(OtBu)-OH. We delve into its core functions in peptide synthesis, detailing its chemical properties, the strategic application of its orthogonal protecting groups, and its pivotal role in both solution-phase and fragment condensation strategies. This document serves as a critical resource for professionals engaged in peptide research and drug development, offering detailed experimental protocols and quantitative data to support advanced synthetic applications.
Core Properties and Strategic Importance
This compound is a strategically protected D-amino acid derivative indispensable for the synthesis of complex peptides. The incorporation of a D-amino acid can significantly enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides. The unique combination of its protecting groups—the Benzyloxycarbonyl (Z) group at the N-terminus and the tert-butyl (OtBu) ester on the side chain—forms the basis of its utility.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 71449-08-6 |
| Molecular Formula | C₁₆H₂₁NO₆ |
| Molecular Weight | 323.34 g/mol [1] |
| Appearance | White powder or crystals[2][3] |
| Melting Point | 56.5-57.1°C[2] |
| Storage Conditions | 2-8°C[2] |
The primary strategic advantage of this compound lies in its orthogonal protection scheme. The Z-group is stable under the acidic conditions required to cleave the OtBu group, and conversely, the OtBu group is stable during the hydrogenolysis used to remove the Z-group. This orthogonality is fundamental for the synthesis of protected peptide fragments, which are key intermediates in convergent synthesis strategies for large peptides and small proteins.
The Orthogonal Deprotection Strategy
The differential lability of the Z and OtBu protecting groups allows for their selective removal at different stages of a synthesis, a concept known as orthogonality. This is crucial for complex synthetic routes, particularly in solution-phase synthesis and for creating building blocks for fragment condensation.
-
Z (Benzyloxycarbonyl) Group: Protects the α-amino group. It is stable to the acidic conditions used for OtBu removal (e.g., TFA). Its removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).
-
OtBu (tert-butyl) Group: Protects the side-chain carboxyl group of aspartic acid. It is stable to the basic conditions sometimes used in peptide synthesis and to the hydrogenolysis conditions used for Z-group cleavage. It is efficiently removed with strong acids like trifluoroacetic acid (TFA).
This orthogonal relationship is visualized in the logical diagram below.
Quantitative Performance Data
While comprehensive data on the coupling and deprotection yields of this compound across a wide range of substrates is not centrally available, the following tables summarize representative quantitative data gleaned from various studies. These values can serve as a baseline for synthesis planning.
Table 1: Representative Coupling Yields for Z-Protected Amino Acids
| Coupling Reaction | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| Z-Phe-Aib-OEt | COMU | 93 | - | |
| Z-MeVal-MeVal-OBut | BOP-Cl | 89 | Not Detected (Stereomutation) | |
| Z-SPip-SPip-OMe | BOP-Cl | 96 | <5 (Stereomutation) |
Table 2: Representative Deprotection Yields and Purity
| Protecting Group | Substrate/Peptide | Deprotection Method | Yield/Purity | Reference |
| Z-group | Z-Gly | Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | 95% | |
| Z-group | Z-Phe | Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | 95% | |
| OtBu-group | ABRF1992 Peptide | TFA/TIS/H₂O (95:2.5:2.5) | 77% (Crude Purity) | |
| OtBu-group | ACP Decapeptide | TFA/TIS/H₂O (95:2.5:2.5) | 91% (Crude Purity) | |
| Z-group | N-Benzyl Derivatives | Catalytic Transfer Hydrogenation (Ammonium Formate, 10% Pd-C) | 76-95% |
Table 3: Impact of Scavengers on TFA Cleavage of OtBu and Other Acid-Labile Groups Data from a study on a model Cys-containing peptide, illustrating scavenger effects on side-product formation.
| Scavenger Cocktail (in TFA) | Total S-tbutylation (%) | Reference |
| TIS/H₂O (2.5:2.5) | 18.8 | |
| TIS/H₂O/DMS (5:5:10) | 10.3 | |
| TIS/H₂O/Thioanisole (5:5:10) | 9.0 | |
| TIS/H₂O/DTT (5:5:10) | 12.1 |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound.
Solution-Phase Peptide Coupling
This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in DCM/DMF and add NMM (1.1 eq) to neutralize the salt.
-
Cool the this compound solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the cooled this compound solution and stir for 15 minutes.
-
Add the neutralized amino acid ester solution to the activated this compound mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Z-group.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected peptide in MeOH in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Seal the flask and replace the atmosphere with H₂ by evacuating and backfilling with H₂ gas three times.
-
Maintain a positive pressure of H₂ using a balloon.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional MeOH.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the N-terminally deprotected peptide.
OtBu-Group Deprotection by Acidolysis
This protocol details the cleavage of the side-chain tert-butyl ester. This procedure is also suitable for the simultaneous cleavage of other acid-labile protecting groups (e.g., Boc, Trt) and cleavage from an acid-labile resin.
Materials:
-
OtBu-protected peptide (can be resin-bound)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
If the peptide is resin-bound, ensure the resin is dry. Place the peptide or peptide-resin in a suitable reaction vessel.
-
Prepare a fresh cleavage cocktail. A standard mixture is 95% TFA, 2.5% H₂O, and 2.5% TIS (v/v/v).
-
Add the cleavage cocktail to the peptide (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
If the peptide was on a resin, filter the mixture to separate the resin beads and collect the filtrate. Wash the resin with a small amount of neat TFA.
-
Concentrate the TFA filtrate under a stream of nitrogen to a small volume.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether (at least 10-fold volume excess).
-
A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.
-
Isolate the peptide by centrifugation, decant the ether, wash the pellet with more cold ether, and dry under vacuum.
Conclusion
This compound is a highly valuable building block in peptide chemistry, offering a robust and flexible option for introducing D-aspartic acid into peptide sequences. Its key strength lies in the orthogonal nature of its Z and OtBu protecting groups, which enables sophisticated synthetic strategies like the preparation of protected peptide fragments for convergent synthesis. A thorough understanding of the coupling and deprotection methodologies, as outlined in this guide, is essential for leveraging the full potential of this reagent in the development of novel and effective peptide-based therapeutics and research tools.
References
The Chemist's Shield: An In-depth Technical Guide to Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor would be an exercise in chaos without the strategic use of protecting groups. These chemical moieties act as temporary shields, selectively masking reactive functional groups on amino acids to prevent unwanted side reactions and ensure the orderly formation of peptide bonds. This technical guide provides a comprehensive exploration of the core principles, strategies, and experimental methodologies surrounding protecting groups in peptide synthesis, with a focus on the two dominant strategies: Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS).
Core Principles of Protecting Groups
The ideal protecting group is a cornerstone of successful peptide synthesis, characterized by several key features. It must be readily introduced in high yield, remain stable throughout the various steps of peptide chain elongation, and be selectively removable under conditions that do not compromise the integrity of the peptide. The concept of orthogonality is central to this, referring to the use of multiple protecting groups that can be removed independently under distinct chemical conditions.[1][2]
Major Strategies in Solid-Phase Peptide Synthesis (SPPS)
SPPS, a technique pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process. The choice of the Nα-amino protecting group for the incoming amino acid defines the overall synthetic strategy.
The Boc/Bzl Strategy
This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group.[3][4] Side-chain functional groups are typically protected by benzyl-based (Bzl) groups, which are more resistant to acid and are removed at the end of the synthesis during the final cleavage from the resin.[5] This strategy relies on a graduation of acid lability for selective deprotection.
The Fmoc/tBu Strategy
The more modern and widely used strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection. Side-chain protecting groups are typically acid-labile tert-butyl (tBu) derivatives. This orthogonal scheme allows for the removal of the Fmoc group with a mild base, leaving the acid-labile side-chain protecting groups and the peptide-resin linkage intact until the final acid-mediated cleavage step.
Quantitative Data on Protecting Groups
The efficiency and stability of protecting groups are critical parameters in peptide synthesis. While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, the following tables summarize representative data on the performance of Boc and Fmoc protecting groups.
Table 1: Comparison of Nα-Amino Protecting Groups
| Characteristic | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in DMF |
| Side-Chain Protection | Benzyl-based | tert-Butyl-based |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) | Trifluoroacetic Acid (TFA) |
| Orthogonality | Partial (both Boc and Bzl are acid-labile) | Fully orthogonal (Fmoc is base-labile, tBu is acid-labile) |
| Typical Peptide Purity | Generally high, but repeated acid exposure can cause side reactions. | High, with minimized side reactions due to milder deprotection. |
| Automation Suitability | Less common in modern automated synthesizers. | Highly amenable to automation. |
| Safety Considerations | Requires handling of highly corrosive HF. | Avoids the use of HF. |
Table 2: Stability of Common Side-Chain Protecting Groups
| Amino Acid | Side-Chain Functionality | Boc Strategy Protecting Group | Fmoc Strategy Protecting Group | Stability/Cleavage Conditions |
| Lysine (Lys) | ε-Amino | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Boc | Z is removed by HF; Boc is removed by TFA. |
| Aspartic Acid (Asp) | β-Carboxyl | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) | OBzl is removed by HF; OtBu is removed by TFA. |
| Glutamic Acid (Glu) | γ-Carboxyl | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) | OBzl is removed by HF; OtBu is removed by TFA. |
| Serine (Ser) | Hydroxyl | Benzyl ether (Bzl) | tert-Butyl ether (tBu) | Bzl is removed by HF; tBu is removed by TFA. |
| Threonine (Thr) | Hydroxyl | Benzyl ether (Bzl) | tert-Butyl ether (tBu) | Bzl is removed by HF; tBu is removed by TFA. |
| Cysteine (Cys) | Thiol | 4-Methylbenzyl (Meb) | Trityl (Trt) | Meb is removed by HF; Trt is removed by TFA with scavengers. |
| Arginine (Arg) | Guanidino | Tosyl (Tos) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Tos is removed by HF; Pbf is removed by TFA. |
| Histidine (His) | Imidazole | Benzyloxymethyl (Bom) | Trityl (Trt) | Bom is removed by HF; Trt is removed by TFA. |
| Tryptophan (Trp) | Indole | Formyl (For) | Boc | For is removed by piperidine; Boc is removed by TFA. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting group strategies. The following are representative protocols for key steps in peptide synthesis.
Protocol 1: Nα-Boc Protection of an Amino Acid
This protocol describes a general procedure for the protection of the α-amino group of an amino acid with a Boc group.
Materials:
-
Amino acid
-
Triethylamine (Et3N)
-
Dioxane
-
Water
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
-
Add BOC-ON (1.1 equivalents) at room temperature with stirring.
-
Continue stirring for 2 hours. The mixture should become homogeneous within the first hour.
-
Dilute the reaction mixture with water.
-
Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the crude Boc-amino acid.
Protocol 2: A Single Cycle of Boc-SPPS
This protocol outlines the manual steps for one cycle of amino acid addition in Boc-based solid-phase peptide synthesis.
Materials:
-
Boc-amino acid-loaded resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
10% Diisopropylethylamine (DIEA) in DCM
-
Boc-protected amino acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a fritted reaction vessel.
-
Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 1-2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization: Treat the resin with 10% DIEA in DCM twice for 2 minutes each.
-
Washing: Wash the resin with DCM.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. b. Add DCC (3 equivalents) dissolved in DCM and allow the activation to proceed for 10-15 minutes at 0°C. c. Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate. d. Add the filtered solution to the neutralized resin and agitate for 2-4 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 3: Nα-Fmoc Protection of an Amino Acid
This protocol describes a general procedure for the protection of the α-amino group of an amino acid with an Fmoc group.
Materials:
-
Amino acid (e.g., L-Alanine)
-
10% aqueous sodium carbonate solution
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Dioxane
-
Diethyl ether
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in a 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed overnight.
-
Dilute the mixture with deionized water and wash three times with diethyl ether.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath to precipitate the Fmoc-amino acid.
-
Extract the product into diethyl ether.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. A typical yield is over 90%.
Protocol 4: A Single Cycle of Fmoc-SPPS
This protocol outlines the manual steps for one cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-loaded resin (e.g., Wang resin)
-
DMF
-
20% (v/v) Piperidine in DMF
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HCTU, 3-5 equivalents)
-
Base (e.g., DIEA, 6-10 equivalents)
-
DCM
-
Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 3 minutes. b. Drain and repeat the treatment for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. b. Add the activation mixture to the resin and agitate for 30-60 minutes.
-
Washing: Wash the resin with DMF, DCM, and Methanol.
Protocol 5: Final Cleavage and Deprotection in Fmoc-SPPS
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or TFA/TIS/water [95:2.5:2.5])
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the crude peptide.
Visualizing Workflows and Mechanisms
Diagrams are invaluable tools for understanding the complex workflows and chemical transformations in peptide synthesis.
Caption: Comparative workflow of Boc-SPPS and Fmoc-SPPS cycles.
Caption: Orthogonality of protecting groups in peptide synthesis strategies.
Caption: Mechanisms of Boc and Fmoc deprotection.
Conclusion
The strategic selection and application of protecting groups are fundamental to the successful chemical synthesis of peptides. The Boc/Bzl and Fmoc/tBu strategies each offer distinct advantages and are chosen based on the specific requirements of the target peptide, including its length, sequence, and the presence of sensitive residues. A thorough understanding of the underlying chemistry, quantitative performance, and detailed experimental protocols, as outlined in this guide, is essential for researchers and drug development professionals to navigate the complexities of peptide synthesis and achieve their synthetic goals with high efficiency and purity. The continued evolution of protecting group chemistry promises to further enhance the capabilities of peptide synthesis, enabling the creation of increasingly complex and novel peptide-based therapeutics and research tools.
References
An In-depth Technical Guide to Protected Amino Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis and drug development, the precise assembly of amino acids into complex peptides is a fundamental requirement. This is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. This technical guide provides a comprehensive overview of the principles, applications, and experimental methodologies associated with protected amino acids, offering a core resource for professionals in the field.
Core Principles of Amino Acid Protection
Amino acids are bifunctional molecules, containing at least one amine and one carboxylic acid group. Many also possess reactive side chains. During peptide synthesis, the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another requires the selective activation of the carboxyl group. Without protection, the free amino group of the activated amino acid could react with another activated molecule, leading to polymerization and a complex mixture of products.[1]
Protecting groups are chemical moieties that are reversibly attached to the reactive functional groups of an amino acid (the α-amino group, the α-carboxyl group, and any reactive side-chain groups) to prevent them from participating in unintended reactions.[2] An ideal protecting group exhibits the following characteristics:
-
Ease of Introduction: It can be readily and selectively introduced in high yield.
-
Stability: It is stable under the conditions required for subsequent reaction steps, including peptide bond formation and the deprotection of other protecting groups.
-
Ease of Removal: It can be removed cleanly and selectively in high yield under mild conditions that do not compromise the integrity of the newly formed peptide.
-
Orthogonality: In a multi-step synthesis involving multiple protecting groups, each group can be removed under a distinct set of conditions without affecting the others.[3][4]
Key Protecting Groups for the α-Amino Group
The choice of the α-amino protecting group is a critical decision in peptide synthesis, as it defines the overall synthetic strategy. The most commonly employed protecting groups are the tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is an acid-labile protecting group, typically introduced using di-tert-butyl dicarbonate (Boc anhydride).[5] It is stable under basic and nucleophilic conditions but is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA). The Boc/Bzl (benzyl) strategy in solid-phase peptide synthesis (SPPS) relies on the differential acid lability of the Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, a feature that makes it orthogonal to the acid-labile side-chain protecting groups. This forms the basis of the widely used Fmoc/tBu (tert-butyl) strategy in SPPS. The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu and is removed with a weak base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, was the first widely used Nα-protecting group in peptide synthesis. It is typically introduced using benzyl chloroformate (Cbz-Cl). The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that is orthogonal to both acid- and base-labile protecting groups.
Protection of the Carboxyl Group and Side Chains
To prevent unwanted reactions, the C-terminal carboxyl group and any reactive side chains of the amino acids must also be protected.
Carboxyl Group Protection
The carboxyl group is commonly protected as an ester. Simple alkyl esters like methyl and ethyl esters can be used, but benzyl (Bn) and tert-butyl (tBu) esters are more prevalent in modern peptide synthesis due to their specific cleavage conditions. Benzyl esters are removed by hydrogenolysis, while tert-butyl esters are cleaved under acidic conditions.
Side-Chain Protection
Amino acids with reactive side chains (e.g., Lys, Asp, Glu, Ser, Thr, Cys, Tyr, His, Arg) require orthogonal protection that remains intact throughout the peptide chain elongation and is removed during the final cleavage step. The choice of side-chain protecting groups is dictated by the primary Nα-protection strategy (Boc or Fmoc). In the Fmoc/tBu strategy, acid-labile groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are commonly used. In the Boc/Bzl strategy, more acid-stable groups, primarily benzyl-based, are employed.
Quantitative Data Summary
The following tables provide a comparative summary of quantitative data for the protection of amino and carboxyl groups, as well as the efficiency of solid-phase peptide synthesis.
Table 1: Quantitative Data for α-Amino Group Protection
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Aqueous NaOH or NaHCO₃, or organic base (e.g., TEA, DMAP) in an organic solvent (e.g., THF, Dioxane) | 85-99 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Aqueous NaHCO₃/Dioxane or Pyridine/CH₂Cl₂ | >90 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous NaHCO₃ or NaOH, pH 8-10 | 80-95 |
Table 2: Quantitative Data for Carboxyl Group Protection
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) |
| Benzyl (Bn) Ester | Benzyl alcohol, p-toluenesulfonic acid | Reflux in a water-azeotroping solvent (e.g., cyclohexane) | 88-100 |
| tert-Butyl (tBu) Ester | Isobutylene, cat. H₂SO₄ | Pressurized vessel, room temperature | 60-90 |
Table 3: Typical Stepwise Efficiency in Solid-Phase Peptide Synthesis (SPPS)
| SPPS Strategy | Coupling Efficiency per Cycle (%) | Overall Yield for a 10-mer Peptide (%) |
| Fmoc/tBu | >99 | ~90 |
| Boc/Bzl | >99 | ~90 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the protection and synthesis of peptides.
Protocol for Boc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Dioxane
-
Water
-
Ethyl acetate
-
5% aqueous citric acid solution
Procedure:
-
Dissolve the amino acid in a 1:1 (v/v) mixture of dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O in dioxane dropwise to the stirred amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 5% aqueous citric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected amino acid.
Protocol for Fmoc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 equiv)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane
-
Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-Cl in dioxane dropwise to the stirred amino acid solution at room temperature.
-
Stir the mixture for 2-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl.
-
The Fmoc-protected amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol for a Single Coupling Cycle in Fmoc-SPPS
This protocol describes the addition of one amino acid to a growing peptide chain on a solid support (e.g., Wang resin).
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF
-
Fmoc-amino acid (3-5 equiv)
-
Coupling reagent (e.g., HBTU, 3-5 equiv)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection: a. Swell the peptide-resin in DMF. b. Treat the resin with 20% piperidine in DMF for 3 minutes. c. Drain the solution. d. Treat the resin with a fresh portion of 20% piperidine in DMF for 10-15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in DMF. b. Add DIEA to the solution to activate the amino acid. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 30-60 minutes at room temperature. e. Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.
-
Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times), followed by DCM (3 times). The resin is now ready for the next coupling cycle.
Visualizing Synthesis Pathways and Logic
The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the use of protected amino acids.
References
Methodological & Application
Application Notes and Protocols for Z-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Asp(OtBu)-OH, or N-benzyloxycarbonyl-D-aspartic acid β-tert-butyl ester, is a specialized amino acid derivative primarily utilized in strategic solid-phase peptide synthesis (SPPS) for the production of N-terminally protected peptide fragments. Its unique protecting group combination—the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester—offers a distinct orthogonal advantage within the widely used Fmoc/tBu synthesis strategy.
The Z-group is stable to the basic conditions (e.g., piperidine) required for Fmoc-group removal and, crucially, is also resistant to the mild acidic conditions used to cleave peptides from hyper-acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin. This allows for the synthesis of a peptide chain on a solid support, followed by the cleavage of a fully protected fragment with the N-terminus capped by the Z-group. These protected fragments are valuable intermediates for solution-phase fragment condensation, a key technique for assembling larger proteins.
This document provides detailed protocols for the strategic incorporation of this compound onto a solid support and its use in generating protected peptide fragments.
Data Presentation: Quantitative Parameters in SPPS
The efficiency of solid-phase peptide synthesis is dependent on multiple factors, including the specific sequence, resin, and coupling reagents. The following tables summarize typical quantitative data for the key steps involved.
Table 1: Resin Loading and Amino Acid Coupling Efficiency
| Parameter | Reagent/Condition | Typical Efficiency (%) | Monitoring Method |
| Resin Loading | Fmoc-AA-OH, DIC/HOBt, DIEA | 85 - 99% | UV quantification of Fmoc release |
| Amino Acid Coupling | Fmoc-AA-OH, HBTU/HOBt/DIEA | >99% | Kaiser Test (Ninhydrin Test) |
| Z-Amino Acid Coupling | Z-AA-OH, HBTU/HOBt/DIEA | >98% | Kaiser Test (Ninhydrin Test) |
Note: Efficiency can be sequence and sterically-hindrance dependent. A negative Kaiser test is indicative of a complete coupling reaction.
Table 2: Protecting Group Stability and Cleavage Conditions
| Protecting Group | Stable To | Labile To (Cleavage Condition) | Remarks |
| Fmoc (N-α) | Mild Acid, Catalytic Hydrogenation | 20% Piperidine in DMF | Standard temporary protecting group in Fmoc-SPPS. |
| OtBu (Asp Side-Chain) | 20% Piperidine in DMF, Catalytic Hydrogenation, Mild Acid (1-2% TFA) | >95% TFA | Standard "permanent" side-chain protection in Fmoc-SPPS. |
| Z (N-α) | 20% Piperidine in DMF, Mild Acid (1-2% TFA) | Catalytic Hydrogenation (e.g., H₂/Pd/C), Strong Acid (HBr/AcOH) | Used for N-terminal protection of fragments; stable to standard Fmoc deprotection and mild resin cleavage. |
| 2-Cl-Trityl Linker | 20% Piperidine in DMF | Mild Acid (e.g., 1-2% TFA in DCM, Acetic Acid/TFE/DCM) | Allows cleavage of peptide from the resin while keeping acid-labile side-chain groups intact. |
Experimental Protocols
Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the attachment of the first amino acid, this compound, to the 2-CTC resin. This resin is ideal for protected fragment synthesis due to its high acid sensitivity.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of DCM for 30 minutes in a synthesis vessel. Drain the DCM.
-
Amino Acid Solution Preparation: In a separate vial, dissolve 1.5 equivalents of this compound (relative to resin capacity) in a minimal amount of DCM. Add 3.0 equivalents of DIEA.
-
Loading Reaction: Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chloride sites on the resin, add 1 mL of MeOH and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by a test cleavage.
Protocol 2: Cleavage of a Z-Protected Peptide Fragment from 2-CTC Resin
This protocol details the cleavage of the N-terminally Z-protected peptide from the 2-CTC resin, leaving the OtBu side-chain protection intact.
Materials:
-
Peptide-resin (Z-D-Asp(OtBu)-Peptide-2-CTC-Resin)
-
Cleavage Cocktail: 1-2% Trifluoroacetic acid (TFA) in DCM
-
DCM, peptide synthesis grade
-
DIEA or Pyridine
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the dried peptide-resin in DCM for 30 minutes. Drain the DCM.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate gently at room temperature for 30-60 minutes. Monitor cleavage progress by taking a small aliquot, neutralizing with DIEA, and analyzing via HPLC.
-
Collection: Filter the resin and collect the filtrate into a flask containing a small amount of DIEA or pyridine to immediately neutralize the TFA.
-
Repeat Cleavage: To ensure complete recovery, repeat the cleavage (step 2) with fresh cocktail for a shorter duration (e.g., 15 minutes).
-
Work-up: Combine the filtrates. Evaporate the DCM under reduced pressure.
-
Precipitation: Dissolve the resulting oil in a minimal volume of DCM and precipitate the protected peptide by adding it to a stirred flask of cold diethyl ether.
-
Isolation: Collect the precipitated peptide fragment by centrifugation or filtration. Wash the precipitate with cold diethyl ether and dry under vacuum.
Protocol 3: Solution-Phase Deprotection of the Z-Group
This protocol describes the removal of the N-terminal Z-group from the cleaved, protected peptide fragment in solution via catalytic hydrogenation.
Materials:
-
Z-Protected peptide fragment
-
Palladium on carbon (Pd/C, 10%)
-
Solvent (e.g., Methanol, Ethanol, or a mixture with DMF for solubility)
-
Hydrogen source (e.g., Hydrogen gas balloon or H₂ generator) or a hydrogen donor like ammonium formate.
-
Celite®
Procedure:
-
Dissolution: Dissolve the Z-protected peptide fragment in a suitable solvent.
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Hydrogenation: Introduce hydrogen gas via a balloon or by bubbling it through the solution. If using a hydrogen donor like ammonium formate, add it in excess.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction can take from a few hours to overnight.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Mandatory Visualizations
Application Notes and Protocols for Z-D-Asp(OtBu)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-Benzyloxycarbonyl-D-aspartic acid β-tert-butyl ester (Z-D-Asp(OtBu)-OH) in solution-phase peptide synthesis (SPPS). This valuable building block is particularly useful for the incorporation of D-aspartic acid residues into peptides, offering enhanced biological stability and unique conformational properties. The orthogonal protection scheme, with the Z-group on the N-terminus and the tert-butyl ester on the side chain, allows for selective deprotection strategies crucial for the synthesis of complex peptides and peptide fragments.
Introduction to this compound in Peptide Synthesis
This compound is a protected amino acid derivative that serves as a key component in the synthesis of peptides containing D-aspartic acid. The incorporation of D-amino acids can significantly enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation, thereby prolonging their in-vivo half-life.
The protecting groups employed in this compound offer an orthogonal strategy for peptide synthesis:
-
Z (Benzyloxycarbonyl) Group: This N-terminal protecting group is stable to the acidic conditions used for OtBu deprotection. It is typically removed by catalytic hydrogenation, providing a mild and selective deprotection method.
-
OtBu (tert-butyl) Group: The side-chain carboxylic acid is protected as a tert-butyl ester, which is stable to the conditions of Z-group removal by hydrogenation. The OtBu group is readily cleaved under acidic conditions, commonly using trifluoroacetic acid (TFA).
This orthogonality is a cornerstone of solution-phase peptide fragment condensation strategies, allowing for the sequential and controlled deprotection and coupling of peptide segments.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the use of this compound in solution-phase peptide synthesis. Please note that actual yields and purities are dependent on the specific amino acid sequence, coupling reagents, and purification methods employed.
| Parameter | Typical Value/Condition | Remarks |
| Coupling Reaction Yield | 80-95% | Dependent on the coupling method (e.g., EDC/HOBt, DIC/HOBt) and the steric hindrance of the amino acid ester. |
| Coupling Reaction Time | 4-24 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
| Z-Group Deprotection Yield | >95% | Catalytic hydrogenation is generally a very clean and high-yielding reaction. |
| Z-Group Deprotection Time | 2-16 hours | Monitored by TLC or HPLC. |
| OtBu-Group Deprotection Yield | >90% | Acidolysis with TFA is typically efficient. |
| OtBu-Group Deprotection Time | 1-4 hours | Reaction progress can be monitored by HPLC. |
| Purity after Column Chromatography | >98% | Dependent on the success of the chromatographic separation. |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in solution-phase peptide synthesis using this compound. As a representative example, the synthesis of the dipeptide Z-D-Asp(OtBu)-Phe-OMe is described.
Protocol 1: Coupling of this compound with L-Phenylalanine Methyl Ester (H-Phe-OMe)
This protocol describes the formation of the peptide bond between this compound and H-Phe-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation of H-Phe-OMe free base:
-
Dissolve H-Phe-OMe·HCl (1.1 equivalents) in DCM.
-
Add DIPEA (1.1 equivalents) dropwise at 0 °C and stir for 30 minutes. The resulting solution contains the free amine and is used directly in the next step.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
To the activated this compound solution, add the previously prepared H-Phe-OMe solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated dicyclohexylurea (if DIC was used instead of EDC) or other solids.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Z-D-Asp(OtBu)-Phe-OMe.
-
Protocol 2: Selective Deprotection of the Z-Group by Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Z-group, leaving the OtBu side-chain protection intact.
Materials:
-
Z-D-Asp(OtBu)-Phe-OMe
-
Palladium on charcoal (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected dipeptide in MeOH or EtOH in a round-bottom flask.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-16 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the N-terminally deprotected dipeptide, H-D-Asp(OtBu)-Phe-OMe.
-
Protocol 3: Selective Deprotection of the OtBu-Group by Acidolysis
This protocol outlines the removal of the tert-butyl side-chain protecting group using trifluoroacetic acid.
Materials:
-
Z-D-Asp(OtBu)-Phe-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve the OtBu-protected peptide in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of TFA (e.g., a solution of 50% TFA in DCM).
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the deprotection by HPLC or mass spectrometry.
-
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the product under vacuum to obtain the side-chain deprotected peptide, Z-D-Asp-Phe-OMe.
-
Mandatory Visualizations
D-Aspartate Signaling Pathway in Testicular Leydig Cells
D-Aspartate has been shown to play a significant role as a signaling molecule in the endocrine system, particularly in the regulation of hormone synthesis. The following diagram illustrates the signaling pathway initiated by D-Aspartate in testicular Leydig cells, leading to the production of testosterone.
Caption: D-Aspartate signaling pathway in testicular Leydig cells.
Experimental Workflow for Solution-Phase Dipeptide Synthesis
The following diagram outlines the logical workflow for the synthesis, purification, and characterization of a dipeptide using this compound in solution-phase.
Caption: Workflow for solution-phase dipeptide synthesis and processing.
Application Notes and Protocols for Z-D-Asp(OtBu)-OH Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the coupling of N-α-Z-D-aspartic acid α-tert-butyl ester (Z-D-Asp(OtBu)-OH), a commonly used building block in peptide synthesis. This document outlines recommended coupling reagents, detailed protocols for both solid-phase and solution-phase synthesis, and strategies to minimize common side reactions.
Introduction to this compound
This compound is a protected amino acid derivative essential for the incorporation of D-aspartic acid into peptide chains. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid. This orthogonal protection scheme is compatible with various peptide synthesis strategies, particularly where the Z-group can be selectively removed by hydrogenolysis, and the OtBu group is cleaved under acidic conditions.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization and aspartimide formation. While quantitative data specific to this compound is not extensively published in a comparative format, the following table summarizes the general performance of common coupling reagents for sterically hindered or sensitive amino acids, which can guide the selection for this compound couplings.
| Coupling Reagent | Activation Chemistry | Typical Reaction Time | Coupling Efficiency | Racemization Risk | Notes |
| HATU | Uronium/Aminium Salt | 15 - 60 minutes | Excellent | Very Low | Highly efficient, especially for difficult couplings. Recommended for sterically hindered amino acids.[1] |
| HBTU | Uronium/Aminium Salt | 30 - 60 minutes | Very Good | Low | A reliable and cost-effective choice for most standard couplings.[1] |
| HCTU | Uronium/Aminium Salt | 15 - 45 minutes | Excellent | Low | Similar in efficiency to HATU, often with better solubility and at a lower cost. |
| COMU | Uronium Salt | 15 - 45 minutes | Excellent | Very Low | High reactivity and a better safety profile as it does not form potentially explosive benzotriazole byproducts.[1] |
| DIC/HOBt | Carbodiimide/Additive | 1 - 4 hours | Good | Low to Moderate | A cost-effective method, though generally slower. The use of HOBt is crucial to suppress racemization.[1] |
| PyBOP | Phosphonium Salt | 1 - 4 hours | High | Low | Efficient coupling reagent, with byproducts that are generally easier to remove than those from carbodiimides. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound in both solid-phase and solution-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Fmoc-Strategy
This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Confirm the presence of a free amine using the Kaiser test (a positive test results in a blue color).
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA or Collidine (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time will depend on the chosen coupling reagent and the steric hindrance of the N-terminal amino acid on the resin.
-
Monitor the reaction for completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete after 4 hours, a second coupling can be performed.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
-
Caption: Workflow for solution-phase peptide coupling.
Potential Side Reactions and Mitigation Strategies
Aspartimide Formation
A significant side reaction involving aspartic acid residues is the formation of a five-membered succinimide ring, known as aspartimide. This can occur under both basic (during Fmoc deprotection) and acidic conditions. Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides.
Mitigation Strategies:
-
Use of Bulky Side-Chain Protecting Groups: While OtBu is standard, more sterically hindered protecting groups on the aspartic acid side chain can reduce the rate of aspartimide formation.
-
Modified Deprotection Conditions: Adding HOBt to the piperidine deprotection solution can help to suppress aspartimide formation. [2]Using a milder base like piperazine in place of piperidine is also an effective strategy.
-
Dipeptide Building Blocks: Using pre-formed dipeptides, such as Fmoc-Asp(OtBu)-Xaa-OH, where the subsequent amino acid (Xaa) is already coupled, can prevent aspartimide formation during the coupling of the aspartic acid residue itself.
Diagram: Aspartimide Formation Pathway
Caption: Pathway of aspartimide formation and subsequent side reactions.
Racemization
Epimerization at the α-carbon of the activated amino acid can occur during the coupling reaction, leading to the incorporation of the incorrect stereoisomer.
Mitigation Strategies:
-
Use of Additives: Additives like HOBt and its derivatives (e.g., HOAt, OxymaPure) are highly effective at suppressing racemization by forming less reactive, but still efficient, active esters.
-
Choice of Coupling Reagent: Uronium/aminium and phosphonium salt-based reagents (e.g., HATU, PyBOP) generally result in lower levels of racemization compared to carbodiimides alone.
-
Control of Reaction Conditions: Avoiding prolonged activation times and excessively high temperatures can minimize racemization.
By carefully selecting the coupling reagent and optimizing the reaction conditions, researchers can successfully incorporate this compound into peptide sequences with high yield and purity, minimizing the risk of common side reactions.
References
Application Notes and Protocols for the Deprotection of Z-D-Asp(OtBu)-OH Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Asp(OtBu)-OH is a commonly utilized protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl (Z) group provides N-terminal protection, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl group of D-aspartic acid. The strategic removal of the OtBu group is a critical step, enabling the formation of the free carboxylic acid for subsequent coupling reactions or for the final deprotected peptide. This document provides detailed application notes and protocols for the efficient and clean deprotection of the Asp(OtBu) side chain, with a strong focus on mitigating the common side reaction of aspartimide formation.
Chemical Properties and Strategic Considerations
The OtBu protecting group is classified as acid-labile and is typically removed under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA). This orthogonality to the Z-group, which is removed by hydrogenolysis, allows for selective deprotection strategies in solution-phase and solid-phase peptide synthesis (SPPS).
A significant challenge during the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs and can be initiated by the basic conditions used for Fmoc-group removal in SPPS. Aspartimide formation can lead to racemization and the formation of undesirable α- and β-peptide isomers, complicating purification and reducing yields.
Quantitative Data Summary
The following tables summarize key quantitative data related to the deprotection of the Asp(OtBu) side chain and strategies to minimize aspartimide formation.
Table 1: Typical Reagents and Conditions for Asp(OtBu) Deprotection
| Parameter | Condition | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the tert-butyl ester. |
| Concentration | 95% TFA in a "cocktail" | The remaining 5% consists of scavengers. |
| Common Scavengers | Triisopropylsilane (TIS), Water (H₂O), Thioanisole, Phenol | Used to quench reactive carbocations generated during deprotection. |
| Typical Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | A standard and effective mixture for most sequences.[1] |
| Reaction Time | 1-3 hours | Sequence-dependent; longer times may be required for complete deprotection. |
| Temperature | Room Temperature | Standard condition for the deprotection reaction. |
Table 2: Influence of C-terminal Amino Acid Residue on Aspartimide Formation
| Asp-Xxx Motif | Propensity for Aspartimide Formation | Reference |
| Asp-Gly | High | [2][3] |
| Asp-Asn | High | |
| Asp-Ser | High | |
| Asp-Cys(Trt) | Low (5.5%) | |
| Asp-Cys(Acm) | High (27%) |
Table 3: Strategies to Minimize Aspartimide Formation
| Strategy | Method | Efficacy | Reference |
| Alternative Protecting Groups | Use of bulkier esters (e.g., OMpe, OEpe, OPhp, OBno) | Significantly reduces aspartimide formation compared to OtBu. | |
| Modified Fmoc Deprotection | Addition of 0.1 M HOBt or formic acid to 20% piperidine/DMF | Reduces the basicity of the deprotection solution, thereby suppressing imide formation. | |
| Backbone Protection | Use of N-(2,4-dimethoxybenzyl) (Dmb) protected dipeptides | Prevents the backbone amide nitrogen from attacking the side chain. | |
| Novel Protecting Groups | Cyanosulfurylide (CSY) protection | Reported to completely suppress aspartimide formation. |
Experimental Protocols
Protocol 1: Side Chain Deprotection of this compound in Solution Phase
This protocol describes the selective removal of the OtBu group while retaining the Z-group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound compound in DCM (e.g., 10 mL per gram of compound) in a round bottom flask.
-
Cool the solution in an ice bath.
-
Prepare the deprotection cocktail: 95% TFA, 2.5% TIS, and 2.5% water.
-
Slowly add the deprotection cocktail to the stirred solution. A typical ratio is 10 mL of cocktail per gram of protected peptide.
-
Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the TFA and DCM.
-
Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol 2: On-Resin Side Chain Deprotection and Cleavage in Solid-Phase Peptide Synthesis (SPPS)
This protocol is for the final step of Fmoc-based SPPS, where the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups, including Asp(OtBu), are removed simultaneously.
Materials:
-
Peptide-bound resin
-
TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether
-
Sintered glass funnel or peptide cleavage vessel
-
Centrifuge and centrifuge tubes
Procedure:
-
Transfer the peptide-bound resin to a sintered glass funnel or a specialized peptide cleavage vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL per 100 mg of resin) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin (e.g., 1-2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the TFA solution containing the cleaved peptide into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by HPLC.
Visualizations
Deprotection Reaction of this compound Side Chain
Caption: Deprotection of the Asp(OtBu) side chain using TFA.
Experimental Workflow for SPPS and Deprotection
Caption: General workflow for solid-phase peptide synthesis and deprotection.
Factors Influencing Aspartimide Formation
Caption: Logical relationship of factors causing and preventing aspartimide formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Z-D-Asp(OtBu)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-α-Benzyloxycarbonyl-D-aspartic acid β-tert-butyl ester (Z-D-Asp(OtBu)-OH) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document outlines the chemical properties of this compound, protocols for its use, strategies to mitigate common side reactions, and a representative example of a therapeutic peptide containing a D-amino acid and its signaling pathway.
Application Notes
Introduction to this compound
This compound is a protected amino acid derivative used in peptide synthesis. The Z (benzyloxycarbonyl) group protects the α-amino group, while the OtBu (tert-butyl ester) group protects the side-chain carboxyl group of D-aspartic acid. The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their in-vivo half-life and therapeutic potential.
Chemical Properties of this compound
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | N-Cbz-D-aspartic Acid 4-(tert-Butyl) Ester |
| CAS Number | 71449-08-6 |
| Molecular Formula | C₁₆H₂₁NO₆ |
| Molecular Weight | 323.34 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other organic solvents |
Advantages of Incorporating D-Amino Acids
The use of D-amino acids in therapeutic peptides offers several advantages:
-
Increased Proteolytic Stability: Peptides composed of naturally occurring L-amino acids are susceptible to degradation by proteases. The introduction of D-amino acids creates peptide bonds that are not recognized by most endogenous proteases, leading to a longer plasma half-life.
-
Improved Bioavailability: Enhanced stability can lead to improved oral bioavailability and reduced clearance rates.
-
Enhanced Receptor Binding: In some cases, the altered stereochemistry can lead to higher binding affinity and selectivity for the target receptor.
-
Unique Conformational Properties: D-amino acids can induce specific secondary structures, which may be beneficial for biological activity.
Challenges: Aspartimide Formation
A major challenge when incorporating aspartic acid into a peptide sequence, especially when the following amino acid is Glycine, Serine, or Asparagine, is the formation of a succinimide ring, known as an aspartimide. This side reaction is base-catalyzed and can occur during the piperidine-mediated Fmoc-deprotection step in SPPS. Aspartimide formation can lead to a mixture of byproducts, including the desired α-peptide, the undesired β-peptide (isoaspartyl peptide), and racemization at the α-carbon of the aspartic acid residue. While the OtBu protecting group on the side chain of aspartic acid offers some steric hindrance to mitigate this, it is not always sufficient, especially in sensitive sequences.
Data Presentation
Comparison of Aspartic Acid Side-Chain Protecting Groups
The choice of the side-chain protecting group for aspartic acid significantly impacts the extent of aspartimide formation. The following table compares the performance of the standard OtBu group with other commercially available alternatives in a model peptide sequence prone to this side reaction.
| Aspartic Acid Derivative | Aspartimide Formation (%) in VKDGYI sequence | Reference |
| Fmoc-Asp(OtBu)-OH | High (sequence dependent) | [1] |
| Fmoc-Asp(OMpe)-OH | Reduced | [2] |
| Fmoc-Asp(OEpe)-OH | Significantly Reduced | [3] |
| Fmoc-Asp(OPhp)-OH | Significantly Reduced | [3] |
| Fmoc-Asp(OBno)-OH | Very Low | [4] |
Strategies to Minimize Aspartimide Formation
Several strategies can be employed during SPPS to minimize the risk of aspartimide formation when using this compound.
| Strategy | Description | Reference |
| Use of Bulky Protecting Groups | Employing sterically hindered side-chain protecting groups on the aspartic acid residue. | |
| Modified Deprotection Conditions | Adding an acid additive like 0.1 M HOBt or formic acid to the 20% piperidine in DMF deprotection solution. | |
| Use of Milder Bases | Replacing piperidine with a weaker base such as piperazine. | |
| Backbone Protection | Using dipeptide building blocks with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for critical Asp-Gly sequences. |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual incorporation of this compound into a peptide sequence on a rink amide resin using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Washing solutions: DMF, DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative test results in a yellow/colorless solution).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Follow the deprotection step (Step 2) for the preceding amino acid.
-
In a separate vial, dissolve this compound (3 eq.) and HATU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate for 2-4 hours. Monitor the coupling reaction with a Kaiser test.
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2, 4, and 5 for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection Protocol
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Washing and Drying: After the final amino acid coupling, wash the peptide-resin with DCM (5x) and methanol (3x) and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dry peptide-resin.
-
Gently agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Mandatory Visualizations
Experimental Workflow
References
Applications of Z-D-Asp(OtBu)-OH in Drug Discovery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Asp(OtBu)-OH, with the systematic name (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(tert-butoxy)-4-oxobutanoic acid, is a pivotal building block in the field of peptide chemistry and drug discovery.[1] As a derivative of D-aspartic acid, it features two critical protecting groups: the benzyloxycarbonyl (Z) group at the α-amino position and a tert-butyl (OtBu) ester on the side-chain carboxylic acid. This strategic protection scheme offers chemists precise control during the stepwise assembly of amino acids, making it an invaluable reagent for the synthesis of complex peptides, peptidomimetics, and other therapeutic molecules.
The Z-group provides robust protection of the N-terminus, stable to the basic conditions often used for the removal of Fmoc (fluorenylmethyloxycarbonyl) groups, while the OtBu group shields the reactive side-chain, preventing unwanted side reactions.[2] This application note provides a comprehensive overview of the utility of this compound in drug discovery, detailing its applications, experimental protocols, and comparative data to guide researchers in its effective use.
Key Applications in Drug Discovery
The unique structural features of this compound lend it to several critical applications in the development of new therapeutics:
-
Peptide Synthesis: It serves as a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its use allows for the controlled incorporation of a D-aspartic acid residue into a growing peptide chain.[1]
-
Pharmaceutical Intermediates: this compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly peptide-based drugs.[1] The controlled deprotection and peptide bond formation it facilitates are essential for producing specific drug candidates with desired therapeutic properties.[1]
-
Peptidomimetics: The development of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties, often involves the use of non-natural amino acids like D-aspartic acid. This compound is a crucial reagent in the synthesis of these modified structures.
-
Constrained Peptides: Constrained peptides, which have reduced conformational flexibility, are a significant area of drug discovery. Incorporating D-amino acids can induce specific turns and folds in the peptide backbone, and this compound is used to introduce these conformational constraints.
Challenges in Application: Aspartimide Formation
A significant challenge associated with the use of aspartic acid derivatives in Fmoc-based SPPS is the formation of aspartimide. This side reaction is particularly prevalent when the aspartic acid residue is followed by amino acids such as glycine, asparagine, or arginine. The reaction is initiated by the basic conditions used for Fmoc deprotection (e.g., piperidine), leading to the cyclization of the aspartic acid side chain with the peptide backbone. This can result in a mixture of by-products, including α- and β-peptides and racemized products, which are often difficult to separate from the desired peptide, leading to lower yields and purification challenges.
The steric bulk of the side-chain protecting group can influence the rate of aspartimide formation. While the tert-butyl (OtBu) group offers some protection, other bulkier protecting groups have been developed to further minimize this side reaction.
The following diagram illustrates the mechanism of aspartimide formation during Fmoc-SPPS.
Caption: Mechanism of Aspartimide Formation.
Comparative Data on Aspartic Acid Protecting Groups
While this compound is a widely used reagent, several alternative protecting group strategies have been developed to address the challenge of aspartimide formation. The choice of protecting group can significantly impact the purity and yield of the final peptide.
| Protecting Group Strategy | Key Advantages | Key Disadvantages | Impact on Aspartimide Formation |
| This compound | Well-established, commercially available. | Prone to aspartimide formation in sensitive sequences. | Moderate protection. |
| Fmoc-D-Asp(OMpe)-OH | Reduced aspartimide formation compared to OtBu. | May require specific cleavage conditions. | Lower than OtBu. |
| Fmoc-D-Asp(OBno)-OH | Significantly reduces aspartimide formation, even in difficult sequences. | May be more expensive than standard derivatives. | Substantially reduced. |
| Cyanosulfurylide (CSY) Protection | Completely suppresses aspartimide formation. | Requires a specific deprotection step with an electrophilic halogenating agent. | Eliminated. |
Experimental Protocols
The following protocols are generalized for the use of this compound in manual solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Manual Coupling of this compound in SPPS
This protocol outlines the procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Resin with N-terminal deprotected peptide
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates the presence of free amines.
-
Activation of this compound: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt (or Oxyma) in DMF. Add 3 equivalents of DIC to the solution. Allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring and Washing: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete, the coupling step can be repeated. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
The following diagram illustrates the general workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: General Workflow of Solid-Phase Peptide Synthesis.
Protocol 2: Deprotection of the Z-Group
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation. This procedure is performed after the peptide has been cleaved from the resin.
Materials:
-
Z-protected peptide
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Methanol (MeOH) or a suitable solvent mixture
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol.
-
Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature. The reaction progress can be monitored by HPLC or TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Conclusion
This compound is a cornerstone reagent in the synthesis of peptides and peptidomimetics for drug discovery. Its dual-protection scheme allows for the strategic incorporation of D-aspartic acid into complex molecular architectures. While the potential for aspartimide formation necessitates careful consideration of the peptide sequence and synthesis conditions, the use of this compound, guided by the protocols and comparative data presented here, will continue to be a valuable tool for researchers in the development of novel therapeutics. The ongoing development of alternative protecting groups further expands the synthetic chemist's toolkit for overcoming challenges in peptide synthesis.
References
Application Notes and Protocols for Z-D-Asp(OtBu)-OH in the Preparation of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery and biomedical research. These libraries are instrumental in identifying novel peptide-based therapeutics, mapping protein-protein interactions, and developing diagnostic tools. The incorporation of non-proteinogenic amino acids, such as D-amino acids, offers a significant advantage by enhancing the proteolytic stability of peptide candidates, thereby increasing their therapeutic potential.[1] Z-D-Asp(OtBu)-OH, a protected D-aspartic acid derivative, is a valuable building block for constructing peptide libraries with enhanced biological stability.
This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS) for the generation of peptide libraries.
Core Significance of this compound in Peptide Library Synthesis
The strategic incorporation of this compound into peptide libraries offers several key advantages:
-
Enhanced Proteolytic Resistance: Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, which primarily recognize L-amino acids.[1] This increased stability translates to a longer in vivo half-life, a crucial attribute for therapeutic peptides.
-
Structural Diversity: The introduction of a D-amino acid can induce unique conformational constraints in the peptide backbone, leading to novel secondary structures that may not be accessible with L-amino acids alone. This expanded structural diversity increases the probability of discovering peptides with high affinity and selectivity for a biological target.
-
Orthogonal Protection Strategy: this compound employs an orthogonal protection scheme that is highly compatible with standard peptide synthesis strategies. The benzyloxycarbonyl (Z) group on the α-amino terminus is stable to the acidic conditions required for the removal of the tert-butyl (OtBu) side-chain protecting group.[1][2] This allows for selective deprotection and modification steps during the synthesis.
Data Presentation
The successful synthesis of a peptide library is evaluated by the yield and purity of its constituents. While exact yields are sequence-dependent, the following table provides representative data for the synthesis of a model 10-mer peptide library using this compound in a standard solid-phase synthesis workflow.
| Parameter | Typical Value | Factors Influencing the Outcome |
| Overall Crude Yield | 60-80% | - Resin loading capacity- Efficiency of coupling and deprotection steps- Sequence-dependent aggregation- Handling losses during washing and cleavage |
| Average Purity per Peptide | >70% (crude) | - Completeness of coupling reactions- Prevention of side reactions (e.g., aspartimide formation)- Efficiency of the final cleavage and deprotection steps- Quality of reagents and solvents |
| Final Purity after HPLC | >95% | - Optimization of the HPLC gradient- Column loading capacity- Resolution of closely eluting peptide sequences |
Experimental Protocols
The following protocols outline the key steps for the preparation of a peptide library using this compound. These protocols are based on the "split-and-mix" combinatorial synthesis strategy, a robust method for generating large and diverse peptide libraries.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Chain Elongation
This protocol describes the iterative addition of amino acids to a solid support.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Wash the resin with DMF (3 x 5 mL/g resin).
-
-
Fmoc-Deprotection (for all amino acids except the Z-protected one):
-
Treat the resin with 20% piperidine in DMF (10 mL/g resin) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL/g resin).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3 x 5 mL/g resin) and dichloromethane (DCM) (3 x 5 mL/g resin).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound instead of an Fmoc-protected amino acid. The Z-group is stable to the basic conditions of subsequent Fmoc deprotections.
-
Protocol 2: "Split-and-Mix" Synthesis for Combinatorial Libraries
This method is used to generate a library where each bead contains a unique peptide sequence.
-
Splitting: After each coupling step, if a mixture of amino acids is to be introduced at a specific position, divide the resin into equal portions corresponding to the number of different amino acids to be added.
-
Coupling: Couple a different amino acid to each portion of the resin according to Protocol 1.
-
Mixing: After the coupling reactions are complete and the resins are washed, combine all portions of the resin and mix thoroughly to ensure randomization for the next coupling cycle.
-
Iteration: Repeat the splitting, coupling, and mixing steps for each position of diversity in the peptide library.
Protocol 3: N-terminal Z-Group Deprotection (On-Resin)
This step is performed after the full peptide sequence has been assembled if the N-terminal Z-group needs to be removed for further modification or for the final peptide.
-
Resin Preparation: Wash the peptide-resin with DMF, followed by methanol.
-
Catalytic Transfer Hydrogenation:
-
Suspend the resin in a solution of 10% formic acid in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10-20% by weight of the peptide-resin).
-
Gently agitate the suspension under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction progress by HPLC analysis of a small cleaved sample. The reaction is typically complete within 2-4 hours.
-
-
Washing:
-
Filter the resin to remove the catalyst.
-
Wash the resin thoroughly with methanol, DMF, and DCM to remove residual reagents.
-
Protocol 4: Cleavage from the Resin and Side-Chain Deprotection
This final step liberates the synthesized peptides from the solid support and removes the side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A standard cocktail for Rink Amide resin and OtBu deprotection is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (10 mL/g resin).
-
Incubate the mixture at room temperature with occasional agitation for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptides by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptides.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide library under vacuum.
-
Visualization of Key Processes
Experimental Workflow for Split-and-Mix Peptide Library Synthesis
Caption: Workflow of the split-and-mix method for combinatorial peptide library synthesis.
Orthogonal Protection and Deprotection Strategy
Caption: Orthogonal deprotection of Z and OtBu groups.
Application in Drug Discovery: Targeting Signaling Pathways
Peptide libraries containing D-aspartic acid can be screened for their ability to modulate various signaling pathways implicated in disease. For instance, D-aspartate is known to interact with N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial in neuronal signaling.[3] Libraries incorporating this compound can be used to identify potent and stable modulators of these receptors for applications in neuroscience and oncology.
Potential Signaling Pathway Modulation by D-Aspartate Containing Peptides
References
Application Notes and Protocols for Monitoring Z-D-Asp(OtBu)-OH Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for monitoring reactions involving Z-D-Asp(OtBu)-OH, a key building block in peptide synthesis. The following sections offer guidance on utilizing various analytical techniques to ensure reaction completion, monitor purity, and characterize products.
Introduction to Monitoring this compound Reactions
N-benzyloxycarbonyl-D-aspartic acid β-tert-butyl ester (this compound) is a protected amino acid derivative commonly used in solid-phase and solution-phase peptide synthesis.[1][2] Effective monitoring of coupling reactions involving this reagent is critical for successful peptide synthesis, ensuring high yield and purity of the final product. Inadequate monitoring can lead to incomplete reactions, the formation of byproducts, and difficulties in purification. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for real-time and endpoint analysis of this compound reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of a reaction by separating the starting materials, intermediates, and products. For this compound reactions, Reverse-Phase HPLC (RP-HPLC) is the most common method.
Application Note: HPLC for Reaction Monitoring
RP-HPLC can be used to:
-
Track the consumption of reactants: Monitor the decrease in the peak area of this compound and the corresponding amine component.
-
Monitor the formation of the product: Observe the increase in the peak area of the desired peptide product.
-
Detect the presence of impurities and byproducts: Identify side reactions or the presence of unreacted starting materials.
A typical HPLC chromatogram will show distinct peaks for each component, with retention times dependent on their polarity. As the reaction progresses, the peak corresponding to the product will grow, while the reactant peaks will diminish.
Protocol: RP-HPLC Method for this compound Coupling
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction samples (quenched at different time points)
-
Reference standards for starting materials and product (if available)
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of Mobile Phase A (e.g., 1 mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject the prepared sample (e.g., 20 µL).
-
Run a linear gradient elution. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength, typically 220 nm or 254 nm for the Z-protecting group.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, the amine reactant, and the product based on their retention times (if known) or by comparing chromatograms from different time points.
-
Integrate the peak areas to determine the relative amounts of each component.
-
Calculate the percentage conversion of the limiting reactant to the product.
-
Quantitative Data Summary
| Time Point | % this compound (Peak Area) | % Amine Reactant (Peak Area) | % Product (Peak Area) |
| 0 hr | 48.5 | 51.2 | 0.3 |
| 1 hr | 25.3 | 26.8 | 47.9 |
| 2 hr | 5.1 | 6.2 | 88.7 |
| 4 hr | < 1 | 1.5 | > 98 |
Note: The above data is illustrative. Actual results will vary based on reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for both monitoring reaction kinetics and for the structural elucidation of the final product.[3][4] It provides detailed information about the chemical environment of atoms within a molecule.
Application Note: NMR for In-situ Reaction Monitoring
For solution-phase reactions, ¹H NMR can be used for in-situ monitoring. This allows for real-time tracking of the reaction without the need for quenching and workup. Key applications include:
-
Quantitative analysis: By comparing the integration of specific, well-resolved peaks of the reactants and the product, the reaction conversion can be accurately determined.
-
Structural verification: The appearance of new signals and shifts in existing signals can confirm the formation of the desired chemical bonds.
For solid-phase peptide synthesis (SPPS), a "cleave and analyze" approach is often employed, where a small amount of resin is treated with a cleavage cocktail, and the resulting solution is analyzed by NMR.
Protocol: ¹H NMR Monitoring of a Solution-Phase Coupling Reaction
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction solvent
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Reaction Setup:
-
Set up the reaction in a suitable vessel.
-
At time zero, withdraw a small aliquot of the reaction mixture.
-
-
Sample Preparation:
-
Dissolve the aliquot in a deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Identify characteristic peaks for this compound (e.g., signals for the benzylic protons of the Z group, the α-proton, and the tert-butyl group) and the amine reactant.
-
Identify a characteristic new peak for the product (e.g., a shifted α-proton signal).
-
-
Data Analysis:
-
Integrate the area of a non-overlapping peak for the product and a non-overlapping peak for the limiting reactant.
-
Calculate the molar ratio of product to reactant to determine the reaction conversion.
-
Repeat steps 1-4 at various time intervals to generate a reaction profile.
-
Quantitative Data Summary
| Time Point | Integral of Reactant Peak (arbitrary units) | Integral of Product Peak (arbitrary units) | % Conversion |
| 0 hr | 1.00 | 0.00 | 0 |
| 30 min | 0.52 | 0.48 | 48 |
| 1 hr | 0.23 | 0.77 | 77 |
| 2 hr | 0.04 | 0.96 | 96 |
Note: The above data is illustrative. Actual results will vary based on reaction conditions.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the product and to identify any byproducts. It is typically coupled with a separation technique like HPLC (LC-MS).
Application Note: LC-MS for Product Confirmation and Impurity Profiling
LC-MS is a cornerstone for analyzing peptide synthesis reactions. Its applications include:
-
Molecular Weight Confirmation: ESI-MS (Electrospray Ionization Mass Spectrometry) provides accurate mass-to-charge ratio (m/z) data, confirming the identity of the desired product.
-
Impurity Identification: MS can help in identifying the mass of byproducts, providing insights into side reactions such as racemization or protecting group instability.
-
Reaction Completion: By monitoring the disappearance of the reactant masses and the appearance of the product mass, reaction completion can be confirmed.
Protocol: LC-MS Analysis of a this compound Reaction
Materials:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., a quadrupole or time-of-flight analyzer)
-
The same column and mobile phases as described in the HPLC protocol.
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol.
-
-
LC-MS Analysis:
-
Perform the HPLC separation as previously described.
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Acquire mass spectra in positive ion mode to observe protonated molecules [M+H]⁺.
-
-
Data Analysis:
-
Extract the mass spectrum for each chromatographic peak.
-
Confirm the molecular weight of the product by matching the observed m/z with the calculated theoretical mass.
-
Analyze the mass spectra of minor peaks to identify potential impurities.
-
Quantitative Data Summary
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 324.14 | 324.1 |
| Amine Reactant (e.g., H-Gly-OMe) | 90.06 | 90.1 |
| Product (Z-D-Asp(OtBu)-Gly-OMe) | 395.18 | 395.2 |
Note: The above data is illustrative. Actual results will vary based on reaction conditions.
Visualizations
Workflow for Monitoring a this compound Coupling Reaction
Caption: Workflow for reaction monitoring.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methods.
References
Application Notes and Protocols for Z-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling and storage of Z-D-Asp(OtBu)-OH, a key aspartic acid derivative utilized in peptide synthesis and other research applications. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Compound Information
| Property | Value | Source |
| Chemical Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | [1] |
| CAS Number | 71449-08-6 | [1][2] |
| Molecular Formula | C16H21NO6 | [2][3] |
| Molecular Weight | 323.34 g/mol | |
| Appearance | White to off-white solid/powder |
Storage Conditions
Proper storage is critical to prevent degradation and maintain the stability of this compound. Below are the recommended storage conditions for the compound in both solid form and in solution.
Solid Form (Powder)
| Storage Temperature | Shelf Life | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 2-8°C | 2 years | Suitable for short to medium-term storage. |
| Room Temperature | Suitable for shipping in the continental US; may vary elsewhere. |
Protocol for Storing Solid this compound:
-
Ensure the compound is in a tightly sealed container to prevent moisture absorption.
-
Store the container in a desiccator, particularly in humid environments.
-
Protect from direct light.
-
Label the container clearly with the compound name, date of receipt, and storage conditions.
In Solution
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month | Suitable for short-term storage of working solutions. |
Protocol for Preparing and Storing this compound Solutions:
-
Select an appropriate solvent. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
-
To enhance solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.
-
Once dissolved, aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-80°C for long-term or -20°C for short-term).
-
Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
Handling Procedures and Safety Precautions
This compound may cause skin and respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE) and handling procedures must be used.
Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a dust respirator or work in a well-ventilated area, preferably a fume hood, when handling the powder. |
Handling Protocol
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid compound.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound.
-
Keep the compound away from heat and sources of ignition.
-
Avoid contact with strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill and Disposal
Spill Cleanup Protocol
-
Small Spills: Carefully scoop the spilled solid into a designated waste container using appropriate tools.
-
Large Spills: Use a shovel to place the material into a suitable container for disposal. Avoid creating dust.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Ensure proper PPE is worn during cleanup.
Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Visualized Workflow
The following diagram illustrates the key decision points and procedures for the handling and storage of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Z-D-Asp(OtBu)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Z-D-Asp(OtBu)-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with this compound?
A1: The most significant and common side reaction is the formation of an aspartimide intermediate. This occurs through an intramolecular cyclization where the backbone amide nitrogen of the adjacent amino acid attacks the carbonyl group of the Asp(OtBu) side chain.[1][2] This reaction is catalyzed by both acidic and basic conditions.[3]
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation can lead to several undesirable outcomes:
-
Formation of β-peptides: The succinimide ring can be opened by nucleophiles (like water or amines) at either the α- or β-carbonyl group, leading to the formation of a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[3] These isomers often have very similar retention times in HPLC, making purification challenging.
-
Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, which can lead to the formation of D- and L-isoforms of both the α- and β-aspartyl peptides, further complicating the product mixture.
-
Chain Termination: In some cases, the N-terminal amine of a dipeptide can attack the aspartimide, leading to the formation of a stable six-membered piperazine-2,5-dione (a diketopiperazine), which terminates the peptide chain elongation.
-
Formation of Piperidide Adducts: In the context of Fmoc-SPPS, the piperidine used for deprotection can attack the aspartimide ring, leading to the formation of piperidide adducts.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: Sequences where the amino acid C-terminal to the aspartic acid residue is sterically small and unhindered are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala.
Q4: Are there side reactions associated with the Z-group or OtBu-group deprotection?
A4: Yes. During the final deprotection step to remove the side-chain protecting groups, including OtBu, strong acidic conditions (e.g., with TFA) are typically used. The t-butyl cation formed during the cleavage of the OtBu group can lead to the alkylation of nucleophilic residues in the peptide, such as tryptophan or tyrosine. This can be minimized by using scavengers in the cleavage cocktail. The Z-group is typically removed by catalytic hydrogenation, which is generally a mild procedure. However, care must be taken to choose a catalyst and conditions that do not affect other functional groups in the peptide.
Troubleshooting Guides
Issue 1: Detection of an unexpected peak with the same mass as the target peptide in HPLC/MS analysis.
Possible Cause: Formation of β-aspartyl peptides or racemized α-aspartyl peptides due to an aspartimide intermediate. These byproducts have the same mass as the desired product but may have slightly different chromatographic retention times.
Troubleshooting Steps:
-
Enzymatic Digestion: Digest the peptide with an enzyme specific for α-peptide bonds. The presence of β-aspartyl bonds will result in peptide fragments that are not cleaved at the expected positions.
-
NMR Spectroscopy: 2D-NMR techniques can be employed to definitively characterize the structural identity of the peptide and its isomers.
-
Chiral Amino Acid Analysis: Hydrolyze the peptide and analyze the amino acid composition using a chiral column to detect the presence of D-Asp, which would indicate racemization.
Prevention Strategies:
-
Optimize Coupling Conditions:
-
Use shorter coupling times and lower temperatures to minimize exposure to basic conditions that can promote aspartimide formation.
-
Employ coupling reagents known to suppress racemization, such as HATU or HOBt.
-
-
Modify Deprotection of the Z-group:
-
If using catalytic hydrogenation, ensure the reaction goes to completion to avoid any residual base in subsequent steps.
-
For acid-labile protecting groups used elsewhere in the peptide, use the mildest acidic conditions possible.
-
Issue 2: Low yield of the desired peptide and a complex mixture of byproducts.
Possible Cause: Extensive aspartimide formation leading to a variety of byproducts, including α- and β-peptides, racemized products, and potentially chain-terminated species.
Troubleshooting Steps:
-
Analyze Byproducts: Use LC-MS to identify the masses of the major impurities. Look for masses corresponding to piperidide adducts (if applicable, +84 Da) or other potential adducts from the reaction mixture.
-
Review the Peptide Sequence: Identify if the this compound is followed by a high-risk amino acid like Gly, Asn, or Ser.
Prevention Strategies:
-
Use Sterically Hindered Protecting Groups: While this compound is standard, for particularly problematic sequences, consider using aspartic acid with a bulkier side-chain protecting group to sterically hinder the intramolecular cyclization. Examples from Fmoc-SPPS that demonstrate this principle include OMpe (3-methylpent-3-yl) or OEpe (3-ethyl-3-pentyl).
-
Backbone Protection: For Asp-Gly sequences, the most effective strategy is to use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which completely prevents aspartimide formation. While this is a common strategy in Fmoc-SPPS, the principle of protecting the backbone amide nitrogen is applicable to solution-phase synthesis as well.
Data Presentation
Table 1: Influence of C-terminal Amino Acid on Aspartimide Formation
| Asp-Xxx Sequence | Relative Rate of Aspartimide Formation | Notes |
| Asp-Gly | Very High | Least sterically hindered, allowing for easy cyclization. |
| Asp-Asn | High | The side chain of Asn does not provide significant steric hindrance. |
| Asp-Ser | High | The side chain of Ser is small. |
| Asp-Ala | Moderate | The methyl group of Ala provides some steric hindrance. |
| Asp-Cys(Trt) | Low | The bulky Trityl group on the Cysteine side chain significantly reduces the rate of aspartimide formation. |
Experimental Protocols
Protocol 1: HPLC Method for Detecting Aspartimide and Related Byproducts
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm, coupled with a mass spectrometer.
-
Analysis: Look for peaks eluting close to the main product peak. Aspartimide itself is often a transient species. The more common observations are the resulting α- and β-aspartyl peptides, which will have the same mass as the target peptide but different retention times. Racemized peptides may co-elute or elute very closely to the desired product.
Mandatory Visualizations
Caption: Mechanism of aspartimide formation from this compound and subsequent side reactions.
Caption: A logical workflow for troubleshooting unexpected byproducts when using this compound.
References
Troubleshooting low coupling efficiency with Z-D-Asp(OtBu)-OH
Welcome to the technical support center for Z-D-Asp(OtBu)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the use of this reagent in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the use of this compound in SPPS?
The primary challenges stem from two main sources: steric hindrance and a significant side reaction. The bulky nature of both the benzyloxycarbonyl (Z) protecting group and the tert-butyl (OtBu) ester on the side chain can impede efficient coupling.[1][2] Additionally, the Asp(OtBu) moiety is highly susceptible to aspartimide formation, a side reaction that can lead to impurities and lower yields.[3]
Q2: How does the Z-protecting group influence the coupling reaction?
The Z-group is a well-established protecting group known for its stability.[3][4] It is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal. However, its bulkiness can contribute to steric hindrance, potentially slowing down the coupling reaction compared to smaller protecting groups.
Q3: Does the use of a D-amino acid affect coupling efficiency?
While L-amino acids are the natural stereoisomers, D-amino acids are incorporated into synthetic peptides to enhance stability against proteolytic degradation. The stereochemistry of a D-amino acid can sometimes influence the kinetics of the coupling reaction, and certain D-amino acids may be more prone to racemization under specific activation conditions.
Q4: What is aspartimide formation and why is it a concern with this compound?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid, forming a cyclic imide. This is particularly problematic for Asp(OtBu) residues. This side reaction can be promoted by the basic conditions often present during coupling steps. Aspartimide formation can lead to the generation of undesired α- and β-peptide impurities and racemization.
Troubleshooting Guide: Low Coupling Efficiency
This guide addresses specific issues that may lead to low coupling efficiency when using this compound and provides systematic solutions.
Problem: Low yield of the desired peptide after coupling with this compound.
-
Possible Cause 1: Incomplete Coupling due to Steric Hindrance
-
Solution: Optimize coupling conditions by employing more potent activating reagents, extending the reaction time, or performing a double coupling.
-
-
Possible Cause 2: Aspartimide Formation
-
Solution: Modify the reaction conditions to minimize this side reaction. This can include the choice of solvent, base, and coupling reagent. Using bulkier side-chain protecting groups on the aspartic acid can also reduce the rate of aspartimide formation.
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming steric hindrance and minimizing side reactions. The following table summarizes commonly used coupling reagents and their general applicability for difficult couplings.
| Coupling Reagent | Class | Relative Reactivity | Suitability for Hindered Couplings | Notes |
| HATU | Aminium Salt | Very High | Excellent | Generally preferred for rapid and efficient couplings with low racemization. |
| HBTU | Aminium Salt | High | Good | A widely used and effective coupling reagent. |
| PyBOP | Phosphonium Salt | High | Good | A good alternative to aminium salt-based reagents. |
| DIC/HOBt | Carbodiimide | Moderate | Fair | A classic combination; may require longer reaction times for hindered couplings. |
| COMU | Aminium Salt | Very High | Excellent | Offers high reactivity and is based on the less explosive Oxyma Pure. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to enhance the coupling efficiency of the sterically hindered this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform a Kaiser test to confirm the presence of a free primary amine (beads turn blue).
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the coupling using the Kaiser test. A negative Kaiser test (beads remain yellow) indicates complete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive after 4 hours, drain the resin and repeat the coupling procedure with fresh reagents for an additional 2 hours.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.
Protocol 2: Monitoring and Quantifying Coupling Efficiency by HPLC
This protocol outlines a method to cleave a small amount of peptide from the resin to assess the coupling efficiency via HPLC analysis.
Materials:
-
Peptide-resin sample post-coupling
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
HPLC system with a C18 column
Procedure:
-
Sample Collection: After the coupling and washing steps, take a small sample of the resin (approx. 5-10 mg).
-
Peptide Cleavage: Treat the resin sample with the cleavage cocktail for 2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide.
-
Sample Preparation: Decant the ether, air-dry the peptide pellet, and dissolve it in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).
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HPLC Analysis: Analyze the sample by reverse-phase HPLC. Incomplete coupling will result in a peak corresponding to the unreacted peptide (deletion sequence) in addition to the desired product peak. The relative peak areas can be used to quantify the coupling efficiency.
Visualizations
Logical Workflow for Troubleshooting Low Coupling Efficiency
The following diagram illustrates a systematic approach to troubleshooting low coupling efficiency with this compound.
Caption: A decision tree for troubleshooting low coupling efficiency.
Signaling Pathway of Aspartimide Formation
This diagram illustrates the chemical pathway leading to the formation of aspartimide and subsequent side products during peptide synthesis.
Caption: The chemical pathway of aspartimide formation.
References
Technical Support Center: Z-D-Asp(OtBu)-OH Deprotection
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the deprotection of Z-D-Asp(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the simultaneous deprotection of both the Z (Cbz) and OtBu groups from this compound?
Simultaneous deprotection of both the benzyloxycarbonyl (Z) and tert-butyl (OtBu) groups in a single step is challenging due to their orthogonal nature. The Z group is typically removed by hydrogenolysis, while the OtBu group is labile to acid. Therefore, a two-step sequential process is the most common and reliable approach:
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Step 1 (Z-group removal): Catalytic hydrogenation using a palladium catalyst.
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Step 2 (OtBu-group removal): Acidolysis using an acid like trifluoroacetic acid (TFA).
The order of these steps can be chosen based on the overall synthetic strategy and the stability of the intermediate products.
Q2: How do I remove the Z (Cbz) group while leaving the OtBu group intact?
Catalytic hydrogenation is the most effective method for selective removal of the Z group.[1][2] This process involves reacting the molecule with a hydrogen source in the presence of a palladium catalyst.
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Standard Catalytic Hydrogenation: Uses hydrogen gas (H₂) with palladium on carbon (Pd/C).[1]
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Catalytic Transfer Hydrogenation: A milder alternative that uses a hydrogen donor, such as ammonium formate or triethylsilane, with Pd/C. This method can offer better selectivity if other reducible functional groups are present.[1]
Q3: What is the best way to remove the OtBu group while leaving the Z group intact?
Acid-mediated deprotection (acidolysis) is the standard method for removing the tert-butyl ester.[3] This is typically achieved by treating the compound with a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). Aqueous phosphoric acid is another mild and effective reagent for this purpose.
Q4: What are the primary side reactions to be aware of during the deprotection of this compound?
The main side reactions are linked to the specific protecting group being cleaved:
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During OtBu Deprotection (Acidolysis): The most significant side reaction is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a cyclic succinimide derivative. This can lead to racemization and the formation of β-aspartyl peptides.
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During Z Deprotection (Hydrogenation): If other sensitive functional groups are present in the molecule (e.g., alkenes, alkynes, nitro groups), they may also be reduced under the hydrogenation conditions.
Troubleshooting Guides
Troubleshooting Incomplete or Sluggish Z-Group Deprotection (Hydrogenation)
| Problem | Potential Cause | Recommended Solution |
| Reaction is slow or does not go to completion. | Catalyst Inactivity: The Pd/C catalyst may be old, deactivated, or of poor quality. | Use a fresh batch of high-quality Pd/C catalyst. For difficult cases, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective. |
| Catalyst Poisoning: Impurities, especially those containing sulfur or phosphorus, can poison the palladium catalyst. | Ensure the starting material is pure. If poisoning is suspected, increase the catalyst loading or switch to a non-hydrogenation deprotection method. | |
| Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst. | Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate) to improve solubility. | |
| Product Inhibition: The resulting amine product can coordinate with the palladium catalyst, deactivating it. | Perform the reaction in an acidic solvent like acetic acid to protonate the amine and prevent it from binding to the catalyst. | |
| Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete reaction. | Increase the hydrogen pressure, for example, by using a Parr shaker apparatus. |
Troubleshooting Side Reactions in OtBu-Group Deprotection (Acidolysis)
| Problem | Potential Cause | Recommended Solution |
| Significant aspartimide formation is observed. | Reaction Conditions: Prolonged exposure to acids or bases, especially at elevated temperatures, promotes aspartimide formation. | Use the minimum effective concentration of acid and reaction time. Keep the reaction temperature low (e.g., 0 °C to room temperature). |
| Steric Hindrance: The tert-butyl group offers some steric protection, but it can be insufficient in sequences prone to this side reaction (e.g., Asp-Gly, Asp-Ser). | While not applicable for changing the starting material, for future syntheses, consider using bulkier side-chain protecting groups like 3-ethyl-3-pentyl (Epe) which have been shown to reduce aspartimide formation. |
Experimental Protocols
Protocol 1: Selective Z-Group Deprotection via Catalytic Transfer Hydrogenation
This method is often preferred for its mild conditions and speed.
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Preparation: Dissolve this compound (1 equivalent) in a suitable solvent like methanol or DMF.
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Reagent Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the substrate) to the solution, followed by ammonium formate (2-4 equivalents).
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Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30 minutes to 2 hours.
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Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.
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Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, H-D-Asp(OtBu)-OH. Further purification can be performed if necessary.
Protocol 2: Selective OtBu-Group Deprotection via Acidolysis
This protocol uses TFA for the efficient cleavage of the tert-butyl ester.
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Preparation: Dissolve this compound (1 equivalent) in a suitable solvent, typically dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent. Scavengers like triisopropylsilane (TIS) can be added to prevent side reactions if other sensitive groups are present.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (often co-evaporating with a solvent like toluene).
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Isolation: The crude product, Z-D-Asp-OH, can be purified by crystallization or chromatography.
Process Visualization
To aid in troubleshooting and experimental planning, the following diagrams illustrate key workflows and decision-making processes.
Caption: Selective deprotection workflow for this compound.
Caption: Troubleshooting logic for incomplete Z-group deprotection.
References
Z-D-Asp(OtBu)-OH solubility problems and solutions
Welcome to the technical support center for Z-D-Asp(OtBu)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, or N-Cbz-D-aspartic acid 4-(tert-butyl) ester, is a protected amino acid derivative. The Z (benzyloxycarbonyl) group protects the amine, and the OtBu (tert-butyl ester) group protects the side-chain carboxylic acid. This protection scheme makes it a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Q2: In which solvents is this compound generally soluble?
This compound is generally soluble in a range of organic solvents. Qualitative data indicates solubility in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane (DCM), Ethyl Acetate, and Acetone.[1] For peptide synthesis applications, N,N-Dimethylformamide (DMF) is also a commonly used solvent.
Q3: Is there a quantitative measure of its solubility in any common solvent?
Yes, for the closely related L-isomer, Z-Asp(OtBu)-OH, the solubility in DMSO has been reported to be as high as 200 mg/mL.[2] This provides a useful reference point for this compound, although the exact solubility may differ slightly. Achieving this concentration may require ultrasonication. It is also noted that the use of fresh, anhydrous DMSO is important, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.
Q4: What is the difference between this compound and this compound·H2O?
Q5: How should I store this compound and its solutions?
As a powder, this compound should be stored in a dry, sealed container at 2-8°C.[1] Stock solutions, once prepared, should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. For solutions stored at -20°C, use within one month is often recommended, while storage at -80°C can extend the viable period to six months.
Troubleshooting Guide
This guide addresses common solubility problems encountered during experiments with this compound.
Problem 1: The compound is not dissolving in the chosen organic solvent.
-
Solution:
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Increase Sonication Time: Place the vial in an ultrasonic bath for 5-10 minute intervals. Check for dissolution after each interval.
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Gentle Warming: Gently warm the solution to 37°C. This can be done in a water bath. Avoid excessive heat, as it may lead to degradation.
-
Use Fresh Solvent: Ensure the solvent is anhydrous, especially for DMSO, as absorbed water can reduce solubility.
-
Try an Alternative Solvent: If solubility issues persist, consider switching to another appropriate organic solvent such as DMF or DCM, depending on the requirements of your experiment.
-
Problem 2: The compound precipitates when the stock solution is added to an aqueous buffer.
-
Solution: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment.
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Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in the aqueous solution.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.
-
Use a Co-solvent: In some biological assays, a small percentage of the organic solvent (e.g., DMSO) can be tolerated in the final aqueous solution. Determine the maximum allowable percentage of the organic solvent in your experiment and adjust your dilutions accordingly.
-
pH Adjustment: The solubility of compounds with acidic or basic groups can be pH-dependent. Although this compound has its acidic proton protected, the overall polarity can be influenced by pH. Experiment with slight adjustments to the buffer pH to see if it improves solubility.
-
Quantitative Solubility Data
While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, the following table summarizes the available information.
| Solvent | Reported Solubility | Compound Form | Notes |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Z-Asp(OtBu)-OH (L-isomer) | Requires ultrasonication. Use of fresh, anhydrous DMSO is recommended. |
| Chloroform | Soluble | This compound | Qualitative data. |
| Dichloromethane (DCM) | Soluble | This compound | Qualitative data. |
| Ethyl Acetate | Soluble | This compound | Qualitative data. |
| Acetone | Soluble | This compound | Qualitative data. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for use in peptide synthesis or for dilution into aqueous buffers for biological assays.
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of the compound).
-
Dissolution:
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-minute intervals.
-
If necessary, gently warm the solution to 37°C in a water bath.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in single-use aliquots.
Protocol 2: Dilution of a DMSO Stock Solution into an Aqueous Buffer
This protocol provides a method for diluting a concentrated DMSO stock solution into an aqueous buffer, minimizing the risk of precipitation.
-
Prepare the Buffer: Have your target aqueous buffer ready at the desired pH and temperature.
-
Initial Dilution (Optional): If a very high dilution factor is required, it may be beneficial to perform an intermediate dilution in the organic solvent first.
-
Dilution into Aqueous Buffer:
-
Pipette the required volume of the this compound stock solution into a new tube.
-
While continuously vortexing or stirring the stock solution, slowly add the aqueous buffer dropwise until the final desired volume and concentration are reached.
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Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Caption: Factors influencing the solubility of this compound and corresponding strategies.
References
Technical Support Center: Racemization of Z-D-Asp(OtBu)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization of Z-D-Asp(OtBu)-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization for Aspartic Acid (Asp) residues during Fmoc-based Solid Phase Peptide Synthesis (SPPS)?
A1: The primary cause of racemization for Asp residues, including this compound, during Fmoc-SPPS is the formation of a succinimide intermediate, also known as aspartimide. This cyclization reaction is catalyzed by the basic conditions used for Fmoc deprotection, typically with piperidine. The aspartimide intermediate is prone to epimerization at the α-carbon. Subsequent ring-opening by hydrolysis or aminolysis (e.g., by piperidine) leads to a mixture of D- and L-α-aspartyl and β-aspartyl peptides, resulting in racemization and the formation of undesired side products.[1][2][3][4]
Q2: Which peptide sequences are most susceptible to aspartimide formation and subsequent racemization?
A2: Aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the Asp residue is followed by an amino acid with a small, non-sterically hindering side chain. The most susceptible motifs include:
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Asp-Gly[1]
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Asp-Asn
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Asp-Ser
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Asp-Ala
The lack of steric hindrance in these sequences allows the backbone amide nitrogen of the following residue to more easily attack the side-chain carbonyl of the Asp residue, facilitating the formation of the five-membered aspartimide ring.
Q3: How does the choice of base for Fmoc deprotection affect the racemization of this compound?
A3: The base used for Fmoc deprotection plays a critical role in the rate of aspartimide formation and subsequent racemization. Strong bases like piperidine, commonly used in a 20% solution in DMF, are known to promote this side reaction. Weaker bases can be employed to mitigate this issue. For instance, piperazine has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation. Another alternative is the use of dipropylamine (DPA), which is less basic than piperidine and has been reported to significantly reduce aspartimide formation, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Significant Racemization Detected in Peptides Containing this compound
This guide provides a step-by-step approach to troubleshoot and minimize racemization originating from this compound residues.
Step 1: Analyze the Peptide Sequence Identify if the this compound residue is followed by Gly, Asn, Ser, or Ala, as these sequences are highly prone to aspartimide formation.
Step 2: Modify Fmoc Deprotection Conditions If the sequence is susceptible, consider the following modifications to your deprotection protocol:
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Addition of an Acidic Additive: The addition of a mild acid to the piperidine solution can help to reduce the basicity and thereby decrease the rate of aspartimide formation. Adding 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution has been shown to significantly reduce aspartimide formation. Alternatively, adding a small amount of an organic acid, such as 5% formic acid, can also be effective.
-
Use of a Weaker Base: Replace the standard 20% piperidine in DMF with a less basic deprotection solution. Piperazine or dipropylamine (DPA) are viable alternatives that can reduce the propensity for aspartimide formation.
Step 3: Optimize Coupling Conditions While racemization of Asp is primarily a deprotection issue, the coupling step can also contribute to epimerization of other amino acids, especially when using microwave-enhanced SPPS.
-
Control the Temperature: For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C can limit racemization, particularly for sensitive amino acids like Cys and His.
-
Choice of Coupling Reagent: For sensitive couplings, using a milder coupling reagent can be beneficial. While uronium/aminium reagents like HBTU and HATU are efficient, they can increase racemization risk for some amino acids. Consider DIC/Oxyma for critical couplings.
Step 4: Employ Sterically Hindered Aspartate Protecting Groups If the above modifications are insufficient, consider replacing this compound with an analogue that has a bulkier side-chain protecting group. The increased steric hindrance physically blocks the nucleophilic attack required for aspartimide formation.
| Protecting Group | Structure | Efficacy in Reducing Aspartimide Formation |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, but prone to racemization. |
| 3-methylpent-3-yl (Mpe) | -C(CH₃)(C₂H₅)₂ | Improved suppression over OtBu. |
| 2,3,4-trimethylpent-3-yl (Die) | -C(CH(CH₃)₂)₂CH₃ | Significant improvement over OtBu. |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Showed a 25% reduction in aspartimide formation compared to OtBu in the synthesis of Teduglutide. |
Step 5: Implement Backbone Protection For particularly challenging sequences, protecting the backbone amide nitrogen of the residue following the Asp can completely eliminate aspartimide formation. This is achieved by using a dipeptide building block where the second amino acid is N-acylated with a temporary protecting group.
-
2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb): These groups are introduced on the nitrogen of the amino acid following the Asp residue. They are stable during synthesis and are removed during the final TFA cleavage. For example, using Fmoc-Gly-(Dmb)-OH to couple after the Asp residue.
Step 6: Utilize an α-Methyl-L-Aspartic Acid Derivative Incorporating a methyl group at the α-carbon of the aspartic acid residue (Fmoc-α-Me-Asp(OtBu)-OH) provides significant steric hindrance that effectively blocks the formation of the aspartimide intermediate.
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt
-
Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Deprotection Step: During your standard SPPS cycle, replace the regular 20% piperidine in DMF with the HOBt-containing solution.
-
Procedure: Treat the resin with the deprotection solution for the standard duration and repetitions (e.g., 2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents before proceeding to the coupling step.
Protocol 2: Coupling of Fmoc-α-Me-Asp(OtBu)-OH
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Resin Preparation: Swell the resin in DMF. Perform the standard deprotection of the preceding amino acid.
-
Activation: In a separate vessel, pre-activate 3 equivalents of Fmoc-α-Me-Asp(OtBu)-OH with 2.9 equivalents of a suitable coupling reagent (e.g., HATU) and 6 equivalents of a base (e.g., DIPEA) in DMF for 3-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
Visualizations
Caption: Mechanism of this compound racemization via aspartimide formation.
Caption: Troubleshooting workflow for racemization of this compound.
References
Impact of temperature on Z-D-Asp(OtBu)-OH stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Z-D-Asp(OtBu)-OH, with a focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage guidelines.[1][2]
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[2]
Q2: What are the potential degradation pathways for this compound at elevated temperatures?
A2: While specific degradation kinetics for this compound are not extensively published, degradation is likely to occur through the cleavage of its protecting groups: the benzyloxycarbonyl (Z) group and the tert-butyl (OtBu) ester.
-
Hydrolysis of the tert-butyl ester: The tert-butyl ester is susceptible to hydrolysis under acidic conditions, which can be exacerbated by elevated temperatures.[3] This would result in the formation of Z-D-Aspartic acid.
-
Cleavage of the Z-group: The Z-group is generally stable to mild acids and bases but can be cleaved under strong acidic conditions or through hydrogenolysis.
Q3: Are there any visual indicators of this compound degradation?
A3: this compound is typically a white to off-white powder.[1] Any significant change in color, such as yellowing or browning, or a change in physical form, like clumping or melting, may indicate degradation. If you observe any of these changes, it is recommended to re-analyze the material for purity before use.
Troubleshooting Guide
Issue: I suspect my this compound has degraded due to improper storage temperatures.
This guide will help you troubleshoot potential degradation of your this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocols
Protocol: Thermal Stability Assessment of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for conducting a forced degradation study to assess the thermal stability of this compound.
1. Sample Preparation:
- Accurately weigh 10 mg of this compound into separate, suitable vials.
- For solution-state stability, dissolve the compound in a relevant solvent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.
- For solid-state stability, use the powder as is.
2. Stress Conditions:
- Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined time points (e.g., 1, 3, 7, 14 days).
- Include a control sample stored at the recommended condition (-20°C).
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point and temperature relative to the control sample.
- Identify and quantify any degradation products.
Hypothetical Thermal Stability Data for this compound (Solid State)
| Temperature | Time (Days) | Purity (%) | Appearance |
| -20°C (Control) | 14 | >99.5 | White powder |
| 4°C | 14 | >99.0 | White powder |
| 25°C | 14 | ~98.0 | Off-white powder |
| 40°C | 14 | ~95.0 | Slight yellowing |
| 60°C | 14 | ~85.0 | Yellowish powder |
Factors Influencing Stability
The stability of this compound is influenced by several factors, as illustrated in the diagram below.
Caption: Key factors affecting the stability of this compound.
References
Minimizing side reactions for Asp-Gly sequences using protected amino acids
Welcome to the Technical Support Center for challenges related to peptide synthesis. This resource provides in-depth guidance on minimizing side reactions associated with Aspartyl (Asp) residues, particularly within Asp-Gly (D-G) sequences, through the use of protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
Aspartimide formation is a significant side reaction that occurs during Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[1] It is a base-catalyzed intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid (Asp) residue.[1] This forms a five-membered succinimide ring known as an aspartimide.[1]
This side reaction is problematic for several reasons:
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Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine (used for Fmoc removal) or water, leading to a mixture of α- and β-aspartyl peptides.[1][2]
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Racemization: The chiral center (α-carbon) of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides which are difficult to separate from the desired product.
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Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones, causing termination of the peptide chain elongation.
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Purification Challenges: The resulting byproducts, particularly the β-aspartyl and epimerized peptides, often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult.
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Reduced Yield: The formation of these various side products significantly lowers the overall yield of the desired peptide.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The tendency for aspartimide formation is highly dependent on the amino acid sequence. The reaction is most prevalent when the Asp residue is followed by a small, sterically unhindered amino acid. The most problematic sequences include:
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Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.
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Asp-Asn (D-N)
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Asp-Ser (D-S)
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Asp-Thr (D-T)
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Asp-Arg (D-R)
Q3: How can I detect aspartimide formation in my crude peptide?
Detecting aspartimide formation can be challenging because the main byproducts (β-aspartyl and D-Asp peptides) have the same mass as the target peptide. However, you can look for the following signs:
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HPLC/UPLC Analysis: Aspartimide-related impurities may appear as closely eluting peaks, often shoulders or broadened peaks, around the main product peak. A significant reduction in the main peak's purity for susceptible sequences is a strong indicator.
-
Mass Spectrometry (MS): While the main byproducts are mass-neutral, you might detect piperidide adducts, which will have a different mass.
-
NMR Spectroscopy: For detailed characterization, 2D NMR techniques can help identify the alternative peptide backbone linkage in β-aspartyl peptides or the presence of D-amino acids.
Troubleshooting Guides
Issue: Significant byproduct formation observed in an Asp-Gly containing peptide.
This is a classic case of aspartimide formation. Here are several strategies to mitigate this issue, ranging from simple modifications to using specialized building blocks.
A straightforward approach is to alter the basicity of the Fmoc removal step.
-
Option A: Addition of an Acidic Modifier. Adding a weak acid to the piperidine solution can reduce the rate of aspartimide formation.
-
Protocol: Use a deprotection solution of 20% (v/v) piperidine with 0.1 M formic acid in DMF.
-
-
Option B: Using a Weaker Base. Replacing piperidine with a less nucleophilic or weaker base can also be effective.
-
Protocol: Use a 20-50% solution of morpholine in DMF for the Fmoc deprotection step. Note that deprotection times may need to be extended.
-
Using a bulkier protecting group on the Asp side-chain carboxyl can sterically hinder the initial cyclization step. The standard tert-butyl (OtBu) group offers limited protection in challenging sequences.
-
Recommended Amino Acid: Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester)
-
Benefit: The bulky OMpe group significantly reduces aspartimide formation compared to OtBu. It is effective for Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr sequences.
-
-
Alternative Amino Acid: Fmoc-Asp(OBno)-OH
-
Benefit: This building block has been shown to reduce aspartimide formation to almost undetectable levels, even in the most difficult Asp-Gly sequences. It also improves chiral stability, reducing the formation of D-Asp byproducts.
-
This is one of the most effective methods to completely prevent aspartimide formation at an Asp-Gly linkage. It involves protecting the backbone amide nitrogen of the glycine residue, which prevents it from initiating the cyclization.
-
Recommended Dipeptide: Fmoc-Asp(OtBu)-(Dmb)Gly-OH
-
Benefit: Incorporating this dipeptide completely inhibits aspartimide formation at the Asp-Gly site. The 2,4-dimethoxybenzyl (Dmb) group is stable during synthesis and is removed during the final TFA cleavage.
-
Decision Workflow for Asp-Gly Sequences
Here is a logical workflow to help you decide on the best strategy for your experiment.
Caption: Decision workflow for selecting a strategy to minimize aspartimide formation.
Quantitative Data Summary
The effectiveness of different Asp side-chain protecting groups has been evaluated using the model peptide VKDGYI, which is highly prone to aspartimide formation. The table below summarizes the percentage of the desired peptide remaining after extended treatment with 20% piperidine in DMF, simulating multiple deprotection cycles.
| Protecting Group on Asp | Target Peptide Remaining (%) | D-Asp Content (%) | Reference |
| OtBu (tert-Butyl) | 21.6 | 13.1 | |
| OMpe (3-methylpent-3-yl) | 88.0 | 11.2 | |
| OBno | 97.4 | 0.8 |
Data sourced from comparative studies on the VKDGYI peptide after treatment with 20% piperidine/DMF for 200 minutes to simulate 100 deprotection cycles.
Key Experimental Protocols
Protocol 1: Synthesis using Fmoc-Asp(OMpe)-OH
This protocol outlines the standard procedure for incorporating a sterically hindered Asp residue.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Asp(OMpe)-OH (2-4 eq.), a coupling activator (e.g., HBTU, 2-4 eq.), and an activation base (e.g., DIPEA, 4-8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF.
-
Continuation: Proceed with the standard SPPS cycles for the subsequent amino acids.
Protocol 2: Synthesis using Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol details the incorporation of the backbone-protected dipeptide to completely prevent aspartimide formation at the Asp-Gly junction.
-
Synthesis up to Glycine position: Synthesize the peptide chain up to the amino acid preceding the Asp-Gly sequence. Perform the final Fmoc deprotection to reveal the free N-terminal amine.
-
Dipeptide Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2.0 eq.) and a suitable coupling activator (e.g., HBTU, 1.5-2.0 eq.) in DMF.
-
Add an activation base (e.g., DIPEA, 3-4 eq.).
-
Add the activated dipeptide solution to the resin.
-
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. Coupling of this dipeptide may be slower than for single amino acids.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Continue Synthesis: Perform the Fmoc deprotection of the Asp residue on the incorporated dipeptide and continue elongating the peptide chain as per the standard protocol.
-
Final Cleavage: The Dmb protecting group will be cleaved simultaneously with the other side-chain protecting groups and the resin linker during the final TFA cleavage step.
Aspartimide Formation Mechanism
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent side reactions.
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
References
Validation & Comparative
Core Principles: Z (Cbz) vs. Fmoc Protecting Groups
An Objective Comparison for Solid-Phase Peptide Synthesis
In the field of peptide synthesis, the strategic selection of protecting groups is critical for achieving high purity and yield. For the incorporation of D-aspartic acid, two common derivatives are Z-D-Asp(OtBu)-OH and Fmoc-D-Asp(OtBu)-OH. While both serve to protect the amino and side-chain carboxyl groups, they are designed for fundamentally different synthesis strategies. This guide provides a detailed comparison of their performance, chemical compatibility, and applications in Solid-Phase Peptide Synthesis (SPPS), supported by experimental principles and protocols.
The primary distinction between these two building blocks lies in the N-α-terminal protecting group: the Z-group (Benzyloxycarbonyl or Cbz) and the Fmoc-group (9-fluorenylmethyloxycarbonyl). This choice dictates the entire synthetic workflow, particularly the deprotection conditions.
-
Fmoc-Strategy: The Fmoc group is the cornerstone of modern SPPS. It is labile under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like DMF.[1][2] This allows for the use of acid-labile protecting groups for the amino acid side chains, such as tert-Butyl (tBu). The ability to remove the N-terminal Fmoc group without cleaving the side-chain tBu groups is known as an "orthogonal" protection strategy, which is a major advantage for synthesizing complex peptides.[3][4]
-
Z-Strategy: The Z-group is stable to both the mild bases used for Fmoc removal and the mild acids (like TFA) used for final cleavage in Fmoc-SPPS.[5] Its removal requires harsher conditions, most commonly catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or strong acids like HBr in acetic acid. Consequently, the Z-group is not suitable for iterative N-terminal deprotection on a solid support and is primarily used in solution-phase synthesis or for specific applications like segment condensation.
Head-to-Head Comparison
The choice between this compound and Fmoc-D-Asp(OtBu)-OH is therefore a choice of synthetic strategy. The following table summarizes their key operational differences.
| Feature | Fmoc-D-Asp(OtBu)-OH | This compound |
| Primary Application | Standard iterative Solid-Phase Peptide Synthesis (SPPS). | Solution-phase synthesis; specialized SPPS applications (e.g., N-terminal capping, segment condensation). |
| N-α Deprotection Reagent | 20-40% Piperidine in DMF/NMP. | Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH). |
| Deprotection Conditions | Mildly basic, rapid (minutes) at room temperature. | Reductive or strongly acidic; often requires specialized equipment and is incompatible with many other protecting groups and sulfur-containing residues. |
| Orthogonality in SPPS | Fully orthogonal with acid-labile side-chain (e.g., OtBu) and resin cleavage (TFA). | Non-orthogonal for standard SPPS N-terminal deprotection. Can be used orthogonally as a permanent protecting group stable to both base and TFA. |
| Key Side Reaction | Aspartimide Formation : Base-catalyzed cyclization, especially at Asp-Gly, Asp-Asn, and Asp-Ser sequences, leading to impurities. | Premature deprotection if other groups require hydrogenation. Racemization is less common during deprotection itself. |
| Automation Compatibility | High; standard in automated peptide synthesizers. | Low; deprotection conditions are not amenable to standard automated SPPS cycles. |
Performance and Experimental Considerations
Fmoc-D-Asp(OtBu)-OH: The SPPS Workhorse
Fmoc-D-Asp(OtBu)-OH is the default choice for incorporating D-Aspartic acid in SPPS. Its performance is generally excellent, with high coupling efficiencies achievable using standard carbodiimide or onium salt activators (HBTU, HATU, etc.).
The most significant challenge is the formation of aspartimide. This side reaction is initiated by the piperidine used for Fmoc removal, where the backbone amide nitrogen attacks the side-chain ester, forming a succinimide ring. This intermediate can then be opened by piperidine to yield not only the desired α-peptide but also the undesired β-peptide, both of which can undergo racemization.
Quantitative Impact of Aspartimide Formation: The propensity for aspartimide formation is highly sequence-dependent. In a model study using the peptide VKDGYI to simulate 100 deprotection cycles, the following levels of aspartimide-related byproducts were observed:
| Asp Protecting Group | % Desired Peptide Remaining |
| Fmoc-Asp(OtBu)-OH | ~30-40% |
| Fmoc-Asp(OMpe)-OH | ~70-80% |
| Fmoc-Asp(OBno)-OH | >99% |
Data is representative of studies on challenging sequences and highlights the improvement with bulkier protecting groups.
To mitigate this, researchers can employ sterically bulkier side-chain protecting groups like 3-methyl-3-pentyl (OMpe) or 5-n-butyl-5-nonyl (OBno), which significantly suppress the cyclization reaction.
This compound: A Specialized Tool
This compound is incompatible with the iterative deprotection steps of SPPS. The conditions required to remove the Z-group would either fail to proceed on a solid support (heterogeneous catalysis for hydrogenation) or would destroy the peptide and cleave it from most resins (strong acid). Its use in SPPS is therefore limited to niche applications where the Z-group remains intact throughout the synthesis and is removed in a final step after the peptide has been cleaved from the resin, or where it serves as a permanent N-terminal block.
Experimental Workflows & Protocols
The stark difference in chemical strategy is best illustrated by the experimental workflows for N-terminal deprotection and the overall synthesis cycle.
Caption: Standard workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal protection schemes comparing Fmoc/tBu and Z/tBu strategies.
Protocol 1: Standard Fmoc-Deprotection in SPPS
This protocol outlines the manual removal of the Fmoc group from a resin-bound peptide.
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 3 minutes.
-
Drain and Repeat: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. The resin is now ready for the next coupling step.
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation (Post-Cleavage)
This protocol describes a typical procedure for removing a Z-group from a peptide in solution after it has been cleaved from the resin.
-
Peptide Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).
-
Catalyst Addition: Add the palladium on carbon catalyst (Pd/C, typically 10% by weight relative to the peptide) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (typically from a balloon or a regulated supply) while stirring the suspension vigorously.
-
Reaction Monitoring: Monitor the reaction progress using HPLC or TLC until all starting material is consumed (typically 2-24 hours).
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide, which can be further purified as needed.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis, the choice is clear and strategy-dependent:
-
Fmoc-D-Asp(OtBu)-OH is the standard and recommended building block for incorporating D-aspartic acid into a peptide sequence via SPPS. Its compatibility with the mild, orthogonal Fmoc/tBu strategy makes it suitable for both manual and automated synthesis. The primary consideration is mitigating the risk of aspartimide formation through careful sequence design or the use of alternative, bulkier side-chain protecting groups for known problematic sequences.
-
This compound is a specialized reagent not intended for iterative N-terminal protection in SPPS . Its deprotection conditions are incompatible with the solid support and standard SPPS workflows. It should only be considered for specific applications such as solution-phase synthesis, fragment condensation, or as a permanent N-terminal protecting group in a complex, multi-step synthesis plan.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Comparative Guide to Aspartic Acid Protecting Groups: Z-D-Asp(OtBu)-OH in Focus
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid (Asp) residues is a significant challenge in peptide chemistry, primarily due to the propensity of the aspartyl side chain to form a succinimide ring structure known as an aspartimide. This side reaction, especially prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), can lead to a cascade of undesirable byproducts, including α- and β-peptides, and racemization at the aspartic acid residue, thereby compromising the purity and yield of the target peptide. The judicious choice of the protecting group for the β-carboxyl function of aspartic acid is therefore critical to mitigate this issue.
This guide provides an objective comparison of Z-D-Asp(OtBu)-OH with other commonly used aspartic acid protecting groups, supported by experimental data and detailed methodologies. We will delve into the chemical properties, applications, and performance of these protecting groups to aid researchers in making informed decisions for their peptide synthesis strategies.
Understanding the Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminally flanking amino acid on the carbonyl carbon of the Asp side-chain ester. This reaction is base-catalyzed and is a significant issue during the repeated piperidine treatments used for Fmoc group removal in SPPS. The resulting five-membered succinimide ring is susceptible to nucleophilic attack, leading to a mixture of α- and β-aspartyl peptides, often accompanied by racemization. The sequence of the peptide plays a crucial role, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly prone to this side reaction.
This compound: An Orthogonal Protection Strategy
This compound utilizes a benzyloxycarbonyl (Z or Cbz) group for N-terminal protection and a tert-butyl (OtBu) group for the side-chain carboxyl protection. This combination offers a distinct orthogonal protection scheme.
-
Z (Benzyloxycarbonyl) Group: The Z-group is stable under the acidic conditions required for the cleavage of the OtBu group and also stable to the basic conditions used for Fmoc removal. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HBr. This makes it particularly useful in solution-phase peptide synthesis and for the preparation of protected peptide fragments for convergent synthesis strategies.
-
OtBu (tert-Butyl) Group: The OtBu ester is a widely used protecting group for carboxylic acids due to its stability in a variety of reaction conditions, including basic and nucleophilic environments. It is efficiently cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).
The use of the D-enantiomer of aspartic acid is common in the design of peptide-based drugs to enhance stability against enzymatic degradation.
Comparison with Other Aspartic Acid Protecting Groups
The performance of this compound can be benchmarked against other commonly employed protecting groups for the aspartic acid side chain, primarily in the context of minimizing aspartimide formation. While direct comparative data for this compound is limited, we can extrapolate from the extensive studies conducted on Fmoc-L-Asp derivatives.
The primary strategy to suppress aspartimide formation is to increase the steric hindrance around the side-chain carboxyl group.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation
| Protecting Group | Structure of Side-Chain Ester | Key Features & Performance | Typical Application |
| OtBu (tert-Butyl) | -C(CH₃)₃ | Standard, cost-effective, but susceptible to aspartimide formation in problematic sequences. | General peptide synthesis, sequences not prone to aspartimide formation. |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Bulkier than OtBu, offering significantly reduced aspartimide formation. | Fmoc-SPPS of peptides with sequences prone to aspartimide formation. |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₂(C₅H₁₁) | Very bulky and flexible, providing superior protection against aspartimide formation and racemization. | Synthesis of complex and "difficult" peptides where aspartimide formation is a major concern. |
| Odmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3- methylbutyl]amino}benzyl) | -CH₂-C₆H₄-NH-Dmab | Orthogonal protecting group, removable with mild hydrazine treatment. Prone to base-catalyzed aspartimide formation. | On-resin cyclization or modification requiring selective deprotection of the Asp side chain. |
| OAll (Allyl) | -CH₂-CH=CH₂ | Orthogonal protecting group, stable to both TFA and piperidine. Removable with a palladium catalyst. | Synthesis of cyclic peptides and other complex structures requiring orthogonal deprotection. |
Data extrapolated from studies on Fmoc-L-Asp derivatives.
Experimental Data
Quantitative data from a study on the model peptide Scorpion toxin II (VKDGYI), which is highly prone to aspartimide formation at the Asp-Gly sequence, highlights the effectiveness of bulkier protecting groups.
Table 2: Aspartimide-Related Byproducts and D-Asp Content in VKDGYI Synthesis
| Fmoc-Asp Protecting Group | Aspartimide-related byproducts (%) | D-Asp Content (%) |
| Fmoc-Asp(OtBu)-OH | 27.0 | 15.0 |
| Fmoc-Asp(OMpe)-OH | 5.5 | 3.0 |
| Fmoc-Asp(OBno)-OH | < 1.0 | < 0.5 |
Data from comparative tests where resin-bound peptides were treated with 20% piperidine in DMF to simulate multiple deprotection cycles.[1]
This data strongly indicates that for sequences susceptible to aspartimide formation, the use of bulkier side-chain protecting groups like OMpe and particularly OBno is highly advantageous over the standard OtBu group.
Experimental Protocols
Below are generalized protocols for key steps in peptide synthesis involving aspartic acid protection.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the desired Fmoc-Asp(Protecting Group)-OH and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base such as diisopropylethylamine (DIEA) to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete.
-
Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard cocktail for OtBu and other acid-labile groups is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Asp Protecting Group Selection
The choice of an appropriate protecting group for aspartic acid is a critical decision in peptide synthesis. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting an aspartic acid protecting group.
Conclusion
The prevention of aspartimide formation is a critical consideration in the synthesis of peptides containing aspartic acid. While the standard OtBu protecting group, as seen in this compound and its Fmoc-L- counterpart, is suitable for sequences not prone to this side reaction, its use in problematic sequences can lead to significant impurities. For Fmoc-based SPPS, the use of sterically hindered protecting groups such as OMpe and OBno has been shown to dramatically reduce aspartimide formation and racemization, leading to higher purity and yield of the target peptide.
This compound offers a valuable orthogonal protection strategy, particularly for solution-phase synthesis and the preparation of protected peptide fragments. The choice of the optimal aspartic acid protecting group should be guided by the specific peptide sequence, the overall synthetic strategy, and the desired purity of the final product. For demanding syntheses, the investment in advanced, bulkier protecting groups is often justified by the significantly improved outcomes.
References
The Tert-Butyl Advantage: A Comparative Guide to Aspartic Acid Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is a critical decision that directly impacts yield, purity, and the viability of synthesizing challenging sequences. This guide provides an in-depth comparison of the tert-butyl (tBu) ester for aspartic acid side-chain protection against other common alternatives, supported by experimental data and detailed protocols.
The protection of the β-carboxyl group of aspartic acid is paramount to prevent side reactions during solid-phase peptide synthesis (SPPS), most notably the formation of aspartimide. The tert-butyl ester has emerged as a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy due to its reliability and ease of use. This guide will objectively evaluate the advantages of tert-butyl protection in the context of aspartimide formation, orthogonality, and overall synthetic efficiency, while also considering alternative strategies for specific applications.
Minimizing Aspartimide Formation: The Steric Hindrance Advantage
A primary advantage of the tert-butyl ester lies in its ability to mitigate the formation of a cyclic aspartimide intermediate. This base-catalyzed side reaction, prevalent during the piperidine-mediated removal of the Fmoc group, can lead to a cascade of undesirable outcomes, including racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide. The bulky nature of the tert-butyl group provides significant steric hindrance around the β-carbonyl, disfavoring the intramolecular cyclization required for aspartimide formation.
While highly effective, the tert-butyl group is not a panacea, especially in sequences prone to this side reaction, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. Research has led to the development of even bulkier protecting groups to further suppress aspartimide formation.
Table 1: Comparison of Aspartic Acid Protecting Groups and Aspartimide Formation
| Protecting Group | Model Peptide Sequence | Condition | Aspartimide Formation (% per cycle) | Reference |
| tert-Butyl (OtBu) | Scorpion Toxin II (VKDGYI) | 20% Piperidine/DMF | High (not quantified) | [1][2] |
| 3-Methylpent-3-yl (OMpe) | Scorpion Toxin II (VKDGYI) | 20% Piperidine/DMF | Significantly reduced vs. OtBu | [1][2] |
| 5-n-Butyl-5-nonyl (OBno) | Scorpion Toxin II (VKDGYI) | 20% Piperidine/DMF | ~0.1% | [1] |
| Benzyl (OBzl) | Glu-Asp-Gly-Thr | Diisopropylethylamine (24h) | High (not quantified, 170-fold higher than OcHex) | |
| Cyclohexyl (OcHex) | Glu-Asp-Gly-Thr | Diisopropylethylamine (24h) | 0.3% | |
| Allyl (OAll) | Not specified | Piperidine | Inevitable |
Note: Data is compiled from different studies with varying experimental conditions and may not be directly comparable. However, the trend of increased steric hindrance leading to reduced aspartimide formation is evident.
Orthogonality in Fmoc/tBu Strategy
The tert-butyl ester is a cornerstone of the Fmoc/tBu orthogonal protection strategy. It is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the N-terminal Fmoc group, yet it is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality is crucial for the stepwise elongation of the peptide chain without premature deprotection of the side chains.
In contrast, other protecting groups offer different orthogonality schemes:
-
Benzyl (Bzl) esters are stable to both the basic conditions of Fmoc removal and the standard acidic cleavage with TFA. Their removal requires harsher conditions, such as strong acids like hydrogen fluoride (HF) or catalytic hydrogenation. This makes them suitable for strategies where a protected peptide fragment is desired.
-
Allyl (All) esters are also stable to both TFA and piperidine. They are selectively removed using a palladium catalyst, providing a third dimension of orthogonality. This is particularly useful for on-resin cyclization or side-chain modifications.
References
A Head-to-Head Battle: Z-D-Asp(OtBu)-OH in the Arena of Orthogonal Protecting Strategies
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts yield, purity, and the viability of the final product. This guide provides an objective comparison of the classical Z-D-Asp(OtBu)-OH protecting group strategy with modern orthogonal approaches, supported by experimental data to inform the selection of the most suitable strategy for your research needs.
The synthesis of peptides, particularly those containing aspartic acid, is fraught with challenges, most notably the intramolecular cyclization to form an aspartimide. This side reaction can lead to a cascade of unwanted byproducts, including the formation of β-peptides and racemization, compromising the integrity of the target peptide. The strategic use of protecting groups is paramount to mitigating these issues. Here, we compare the performance of the traditional benzyloxycarbonyl (Z) and tert-butyl (OtBu) protection of aspartic acid with contemporary orthogonal strategies, primarily the widely adopted Fmoc/tBu approach and its advanced variations.
The Z/OtBu Strategy: A Classic Approach
The use of this compound represents a "quasi-orthogonal" protection scheme. The Z (or Cbz) group, protecting the α-amino group, is typically removed by hydrogenolysis, while the OtBu ester, protecting the side-chain carboxyl group, is cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2][3] This strategy has long been employed in solution-phase peptide synthesis and for the preparation of protected peptide fragments.[2]
Key Features of the Z/OtBu Strategy:
-
Orthogonality: The Z and OtBu groups can be removed sequentially under different conditions, offering a degree of orthogonality.[1]
-
Stability: The Z group is stable to the acidic conditions used to remove the OtBu group, and both are stable to the basic conditions often used in Fmoc-based synthesis.
-
Application: Primarily used in solution-phase synthesis and for fragment condensation strategies.
The Rise of Orthogonal Fmoc/tBu and Advanced Strategies
The advent of solid-phase peptide synthesis (SPPS) has been dominated by the Fmoc/tBu strategy due to its milder deprotection conditions and true orthogonality. In this approach, the base-labile Fmoc group protects the α-amino group, while acid-labile groups like OtBu protect the side chains. However, the repeated basic treatments (typically with piperidine) required for Fmoc removal can significantly promote aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.
To address this challenge, a new generation of sterically hindered side-chain protecting groups for aspartic acid has been developed. These groups aim to physically block the nucleophilic attack that initiates aspartimide formation.
Performance Under the Microscope: A Data-Driven Comparison
The true measure of a protecting group strategy lies in its ability to maximize the yield of the desired peptide while minimizing side reactions. The following table summarizes quantitative data on aspartimide formation for various aspartic acid protecting groups in the synthesis of the model peptide Scorpion Toxin II (VKDGYI), which is highly prone to this side reaction.
| Protecting Group Strategy | Aspartimide Formation (% per cycle) | D-Aspartate Formation (%) | Cleavage Conditions | Reference(s) |
| Fmoc-Asp(OtBu)-OH | High | High | TFA-based cocktail | |
| Fmoc-Asp(OMpe)-OH | Reduced | Reduced | TFA-based cocktail | |
| Fmoc-Asp(OBno)-OH | Very Low (~0.1% for Asp-Gly) | Very Low | TFA-based cocktail | |
| Cyanosulfurylide (CSY) | Negligible | Not Specified | N-chlorosuccinimide (NCS) | |
| Cyanopyridiniumylide (CyPY) | Significantly Suppressed | Not Specified | Acidic Hydrolysis |
Key Observations:
-
The standard Fmoc-Asp(OtBu)-OH strategy shows a high propensity for aspartimide formation, leading to significant impurities.
-
Sterically hindered protecting groups like 3-methylpent-3-yl ester (OMpe) and particularly the 5-n-butyl-5-nonyl ester (OBno) demonstrate a dramatic reduction in both aspartimide formation and racemization.
-
Novel masking groups like cyanosulfurylide (CSY) and cyanopyridiniumylide (CyPY) offer near-complete suppression of aspartimide formation by fundamentally altering the reactivity of the side-chain carboxyl group.
Experimental Protocols: A Glimpse into the Lab
To provide a practical understanding, here are outlined methodologies for peptide synthesis using different protecting group strategies.
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc/tBu strategy.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5-20 minutes. Repeat this step once.
- Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
- Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.
- Add the activation mixture to the resin and agitate for 1-2 hours, or until a negative ninhydrin test is observed.
- Wash the resin with DMF and dichloromethane (DCM).
4. Final Cleavage and Deprotection:
- After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Synthesis of Scorpion Toxin II (VKDGYI) Fragment using an Advanced Protecting Group
This example illustrates the use of a sterically hindered protecting group to minimize aspartimide formation.
-
Peptide Sequence: H-Val-Lys-Asp-Gly-Tyr-Ile-OH
-
Resin: Preloaded Ile-Wang resin.
-
Synthesis Strategy: Standard Fmoc/tBu SPPS as described above.
-
Key Modification: For the incorporation of aspartic acid, use Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.
-
Analysis: After cleavage, the crude peptide is analyzed by HPLC and mass spectrometry to quantify the levels of aspartimide-related byproducts and racemization. Comparative studies have shown that using Fmoc-Asp(OBno)-OH reduces aspartimide formation to almost undetectable levels in this challenging sequence.
Visualizing the Strategy: Deprotection and Side Reactions
To better understand the chemical transformations involved, the following diagrams illustrate the deprotection schemes and the mechanism of aspartimide formation.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and more modern orthogonal protecting strategies is highly dependent on the specific application.
-
This compound remains a valuable tool for solution-phase synthesis and the preparation of protected peptide fragments where the harsh conditions for Z-group removal are tolerable. Its use in modern SPPS is limited.
-
For routine SPPS, the Fmoc/tBu strategy is the workhorse. However, for sequences prone to aspartimide formation, the use of standard Fmoc-Asp(OtBu)-OH can lead to significant purification challenges.
-
In cases of difficult sequences, the adoption of sterically hindered protecting groups like Fmoc-Asp(OBno)-OH is strongly recommended. The significant reduction in side-product formation often justifies the higher cost of the building block, leading to purer crude products and more efficient downstream processing.
-
Emerging strategies employing novel masking groups like CSY and CyPY represent the cutting edge in the prevention of aspartimide formation and hold great promise for the synthesis of exceptionally challenging peptides.
Ultimately, a careful evaluation of the peptide sequence, the synthetic scale, and the desired final purity should guide the researcher in selecting the most appropriate and effective protecting group strategy.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Z-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural D-amino acids into peptide sequences is a critical strategy in modern drug discovery and development. It offers a pathway to enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and ultimately improve therapeutic efficacy. Z-D-Asp(OtBu)-OH is a key building block in this endeavor, providing a D-aspartic acid residue with a benzyloxycarbonyl (Z) group protecting the N-terminus and a tert-butyl (OtBu) group protecting the side-chain carboxyl group.
This guide provides an objective comparison of peptides synthesized using Z-D--Asp(OtBu)-OH against relevant alternatives, supported by established experimental data and detailed protocols for characterization.
Performance Comparison of D-Aspartic Acid Derivatives in Peptide Synthesis
The choice of protecting groups for D-aspartic acid is paramount to achieving high yield and purity in the final peptide. The following table summarizes a comparison between this compound and an alternative strategy. While direct head-to-head quantitative data for Z-protected D-Asp derivatives is limited in publicly available literature, this comparison is based on established principles of peptide chemistry and data from analogous Fmoc-protected amino acids.
| Parameter | This compound | Alternative: Z-D-Asp(OMpe)-OH | Key Advantage of Alternative |
| Purity (Crude Peptide) | Prone to aspartimide formation, especially in sequences with adjacent Gly, Ser, or Asn residues, which can lead to multiple impurities.[1] | Reduced aspartimide formation due to the bulkier 3-methyl-3-pentyl (OMpe) protecting group. | Higher purity of the crude product, simplifying purification. |
| Final Yield | Can be lower due to losses during the purification of aspartimide-related byproducts. | Generally higher due to cleaner synthesis and less complex purification. | Improved overall process efficiency. |
| Racemization Risk | Aspartimide formation is a known pathway for racemization at the α-carbon of the aspartic acid residue.[1] | The suppression of aspartimide formation significantly reduces the risk of racemization. | Preservation of chiral integrity, which is crucial for biological activity. |
| Cleavage Conditions | The OtBu group is readily cleaved with strong acids like trifluoroacetic acid (TFA). | The OMpe group also requires strong acid for cleavage, compatible with standard protocols. | No significant difference in cleavage compatibility. |
| Coupling Efficiency | Generally good, but the Z-group can sometimes lead to slower coupling kinetics compared to Fmoc. | Similar coupling efficiency to other Z-protected amino acids. | Not a significant differentiating factor. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of peptides containing this compound.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a model peptide containing a this compound residue using a standard Fmoc/tBu strategy, with the Z-protected amino acid incorporated at a specific position.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids with acid-labile side-chain protection (e.g., Trt, Boc, tBu)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the resin in DMF for 30 minutes. Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes. Add the activated solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM. Repeat for each amino acid in the sequence.
-
Incorporation of this compound: Following the final Fmoc deprotection, couple this compound using the same activation and coupling procedure as for the Fmoc-amino acids.
-
Cleavage and Deprotection: After synthesis completion, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[2]
-
Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide with cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the synthesized peptide and to separate the desired product from impurities.
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is typically used.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: The retention time of the main peak is compared to a standard if available. The presence of diastereomers (containing L-Asp instead of D-Asp) can sometimes be detected as closely eluting peaks.[3][4]
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the synthesized peptide.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: The observed mass-to-charge ratio (m/z) is compared with the theoretical calculated mass of the peptide. High-resolution mass spectrometry can provide further confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the D-aspartic acid residue.
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and characterization of peptides.
Logical Comparison of Protecting Group Strategies
Caption: Comparison of protecting group strategies for D-aspartic acid.
Hypothetical Signaling Pathway of a D-Asp Containing Neuroprotective Peptidedot
References
Evaluating the effectiveness of Z-D-Asp(OtBu)-OH in preventing side reactions
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) residues presents a significant hurdle due to the formation of aspartimide, a cyclic side-product. This side reaction can lead to impurities that are difficult to separate, including racemized and beta-isomers of the target peptide, ultimately impacting yield and purity. This guide provides a comprehensive evaluation of various strategies to mitigate this issue, with a focus on the role of the N-terminal protecting group by comparing the commonly used Fmoc- and Z-protected aspartic acid derivatives.
The primary cause of aspartimide formation is the intramolecular cyclization of the aspartic acid side chain, which is catalyzed by either basic or acidic conditions encountered during peptide synthesis. In the widely used solid-phase peptide synthesis (SPPS) employing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, the repeated exposure to basic conditions (typically piperidine) for Fmoc deprotection is a major contributor to this side reaction.[1][2] Conversely, in methods utilizing the Z (benzyloxycarbonyl) protecting group, which is often employed in solution-phase synthesis, the final acidic cleavage step can also induce aspartimide formation.[3]
Comparative Effectiveness of Aspartic Acid Protecting Groups
The choice of the protecting group for the β-carboxyl group of aspartic acid is critical in minimizing aspartimide formation. While the tert-butyl (OtBu) ester is a standard choice due to its stability and ease of removal, its effectiveness in preventing this side reaction can be limited, especially in sequences prone to cyclization (e.g., Asp-Gly, Asp-Asn, Asp-Ser).[2][4] To address this, several alternative side-chain protecting groups have been developed.
The following table summarizes the performance of various commercially available N-α-Fmoc-protected aspartic acid derivatives in preventing aspartimide formation. The data is based on a model peptide sequence known to be susceptible to this side reaction.
| Protecting Group Strategy | % Aspartimide Formation (relative to standard OtBu) | Key Advantages | Key Disadvantages |
| Fmoc-Asp(OtBu)-OH | Standard Baseline | Cost-effective, widely used. | Prone to aspartimide formation in susceptible sequences. |
| Fmoc-Asp(OMpe)-OH | Significantly Reduced | Increased steric hindrance reduces cyclization. | Higher cost than OtBu. |
| Fmoc-Asp(OBno)-OH | Drastically Reduced | Large, flexible side chain provides excellent shielding. | Higher cost and potentially slower coupling kinetics. |
| Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) | Virtually Eliminated | Prevents the initial nucleophilic attack by protecting the backbone amide. | Limited to specific dipeptide sequences, higher cost. |
The Role of the N-Terminal Protecting Group: Z-D-Asp(OtBu)-OH
While the side-chain protecting group plays a direct role, the N-terminal protecting group also influences the conditions of the synthesis and deprotection, thereby indirectly affecting side reactions. The Z-group, being stable to the basic conditions used for Fmoc removal, offers a different strategic approach.
This compound in Peptide Synthesis:
-
Solution-Phase Synthesis: Z-protected amino acids are frequently used in solution-phase peptide synthesis. In this context, the repetitive base treatment of SPPS is avoided. However, the final deprotection of the Z-group is typically achieved by catalytic hydrogenation, and the OtBu group by strong acid (e.g., TFA). While the risk of base-catalyzed aspartimide formation during synthesis is eliminated, the final acidic cleavage of the OtBu group can still induce this side reaction.
-
Solid-Phase Peptide Synthesis (SPPS): The use of Z-protected amino acids in Fmoc-based SPPS is not common due to the orthogonal deprotection schemes. If used in a Boc-based SPPS strategy, where TFA is used for N-terminal deprotection, the repeated acidic treatment could potentially lead to aspartimide formation, although this is generally considered less of an issue than with the basic conditions of Fmoc-SPPS.
Direct Comparison and Effectiveness:
Experimental Protocols
General Protocol for Evaluating Aspartimide Formation in SPPS:
-
Peptide Synthesis: Synthesize a model peptide known to be prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on a suitable resin (e.g., Rink Amide resin).
-
Protecting Group Installation: Incorporate the aspartic acid residue using the protecting group strategy to be evaluated (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, etc.).
-
Extended Base Treatment: After incorporation of the residue following the aspartic acid, treat a sample of the peptidyl-resin with the Fmoc deprotection reagent (e.g., 20% piperidine in DMF) for an extended period (e.g., 2-4 hours) to simulate multiple deprotection cycles.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Analysis: Analyze the crude peptide by reverse-phase HPLC and mass spectrometry to quantify the percentage of the desired peptide versus the aspartimide-related byproducts.
Visualizing the Chemistry
Diagram of Aspartimide Formation Pathway:
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Experimental Workflow for Comparing Protecting Groups:
Caption: Workflow for evaluating the effectiveness of different aspartic acid protecting groups.
Conclusion
The prevention of aspartimide formation is a critical consideration in the synthesis of aspartic acid-containing peptides. For Fmoc-based solid-phase peptide synthesis, the use of the standard Fmoc-Asp(OtBu)-OH can lead to significant side-product formation in susceptible sequences. The use of sterically hindered side-chain protecting groups, such as OMpe and particularly OBno, offers a marked improvement in suppressing this side reaction. For sequences that are highly prone to aspartimide formation, backbone protection represents the most effective strategy.
The use of this compound, primarily in solution-phase synthesis, circumvents the issue of base-catalyzed aspartimide formation inherent to Fmoc-SPPS. However, the potential for acid-catalyzed formation during final cleavage remains a consideration. The optimal strategy for a given synthesis will depend on the specific peptide sequence, the synthetic methodology (solid-phase vs. solution-phase), and the purity requirements of the final product.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Benchmarking Z-D-Asp(OtBu)-OH: A Comparative Guide to Novel Aspartic Acid Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the side chain of aspartic acid is a critical consideration in solid-phase peptide synthesis (SPPS). The traditional choice, the tert-butyl (OtBu) ester, as seen in Z-D-Asp(OtBu)-OH, has long been a staple in both Boc and Fmoc chemistry.[1][2] However, its application, particularly in Fmoc-based protocols, is often plagued by the formation of aspartimide, a deleterious side reaction that can lead to racemization and the generation of difficult-to-remove impurities.[2][3] This guide provides an objective comparison of this compound against a landscape of novel protecting groups designed to mitigate this challenge, supported by experimental data from the literature.
The Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the piperidine-mediated removal of the Fmoc group. The subsequent opening of the aspartimide ring can result in a mixture of α- and β-peptides, as well as racemization at the aspartic acid residue. This side reaction is particularly pronounced in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[2]
References
A Comparative Guide to the Performance of Z-D-Asp(OtBu)-OH in Automated Peptide Synthesizers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks for solid-phase peptide synthesis (SPPS) is critical to ensure the desired purity, yield, and biological activity of the final peptide. The incorporation of D-amino acids, such as D-aspartic acid, is a common strategy to enhance peptide stability against enzymatic degradation. This guide provides an objective comparison of Z-D-Asp(OtBu)-OH and its alternatives in automated peptide synthesizers, supported by experimental data and detailed protocols.
The primary challenge associated with the incorporation of aspartic acid residues in Fmoc-based SPPS is the formation of aspartimide, a side reaction that can lead to racemization and the generation of β-aspartyl peptide impurities.[1][2][3] This guide will evaluate this compound in the context of this and other performance metrics against standard and advanced alternatives.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key performance differences between this compound and its common alternatives in automated peptide synthesis.
| Parameter | This compound | Fmoc-D-Asp(OtBu)-OH | Fmoc-D-Asp(OMpe)-OH | Fmoc-D-Asp(OBno)-OH | Fmoc-D-Asp(ODmb)-Gly-OH (Dipeptide) |
| Primary Application | Boc-SPPS, Fragment Condensation | Standard Fmoc-SPPS | Fmoc-SPPS with reduced aspartimide risk | Fmoc-SPPS with high aspartimide suppression | Fmoc-SPPS for sequences highly prone to aspartimide formation |
| Coupling Efficiency | Generally >98%, can be slower than Fmoc-amino acids[4] | High, standard protocols are well-established[5] | High | High, couples easily | Generally good, but can be sterically hindered |
| Aspartimide Formation | Prone, similar to other Asp(OtBu) derivatives | High risk, especially in Asp-Gly, Asp-Asn, Asp-Ser sequences | Reduced compared to OtBu | Significantly reduced, almost no formation in model peptides | Highly effective at preventing aspartimide formation |
| Racemization Risk | Aspartimide formation can lead to racemization | High, as a consequence of aspartimide formation | Reduced | Improved chiral stability due to low aspartimide formation | Significantly reduces racemization by preventing the aspartimide intermediate |
| N-α-Deprotection | Catalytic Hydrogenation (H₂/Pd/C) or strong acid (HBr/AcOH) | 20% Piperidine in DMF | 20% Piperidine in DMF | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Side-Chain Deprotection | TFA-based cleavage cocktail | TFA-based cleavage cocktail | TFA-based cleavage cocktail | TFA-based cleavage cocktail | TFA-based cleavage cocktail |
| Compatibility | Orthogonal to Fmoc/tBu strategy, suitable for fragment synthesis | Fully compatible with standard Fmoc/tBu SPPS | Fully compatible with standard Fmoc/tBu SPPS | Fully compatible with standard Fmoc/tBu SPPS | Compatible with standard Fmoc/tBu SPPS |
| Cost-Effectiveness | Standard | Standard | Higher than standard | Higher than standard | Significantly higher due to dipeptide synthesis |
Signaling Pathways and Experimental Workflows
To visualize the chemical pathways and experimental processes discussed, the following diagrams are provided.
Caption: A simplified workflow of the Fmoc-SPPS cycle and the competing aspartimide formation pathway.
Caption: Workflow for synthesizing a protected peptide fragment using this compound.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound and its alternatives in an automated peptide synthesizer.
Protocol 1: Standard Incorporation of Fmoc-D-Asp(OtBu)-OH
This protocol describes a standard single coupling cycle using an automated peptide synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. This is typically a two-stage process: a short treatment (1-5 minutes) followed by a longer treatment (10-20 minutes) to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and deprotection byproducts.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Asp(OtBu)-OH (4-5 equivalents relative to resin loading) with a coupling agent and an additive in DMF. Common coupling systems include HBTU/HOBt/DIPEA or HATU/HOAt/DIPEA.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. Microwave-assisted coupling can reduce this time significantly but may increase the risk of racemization for certain amino acids.
-
-
Washing: Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3 times) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.
Protocol 2: Incorporation of this compound as the N-terminal Residue
This protocol is intended for the synthesis of a peptide fragment with an N-terminal Z-protecting group.
-
Peptide Assembly: Synthesize the desired peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment cleavage) using the standard Fmoc/tBu strategy as described in Protocol 1, up to the penultimate residue.
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection on the resin-bound peptide as described in Protocol 1.
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents) and an activating agent (e.g., HATU, 3 equivalents) in DMF.
-
Add a base such as DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction for 2-4 hours. The coupling of Z-amino acids can be slower than Fmoc-amino acids.
-
Monitor the reaction for completion using the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage of Protected Fragment:
-
Dry the resin under vacuum.
-
Treat the resin with a mild acidic cleavage cocktail that removes the peptide from the resin but leaves the side-chain protecting groups intact (e.g., 1-2% TFA in DCM for 2-chlorotrityl resin).
-
Collect the filtrate and neutralize the acid.
-
Purify the protected peptide fragment using an appropriate method, such as flash chromatography.
-
Protocol 3: Minimizing Aspartimide Formation with Fmoc-D-Asp(OBno)-OH
This protocol is similar to the standard procedure but highlights the use of an advanced building block to suppress side reactions.
-
Follow Protocol 1 (Steps 1-3): Perform resin swelling, Fmoc deprotection, and washing as standard.
-
Amino Acid Coupling:
-
Substitute Fmoc-D-Asp(OtBu)-OH with Fmoc-D-Asp(OBno)-OH.
-
Use standard coupling conditions (e.g., HBTU/HOBt/DIPEA). Despite its bulk, Fmoc-Asp(OBno)-OH has been shown to couple efficiently. A single one-hour coupling is often sufficient for complete reaction.
-
-
Proceed with Synthesis: Continue with the standard washing and subsequent cycles of the peptide synthesis. The use of this derivative has been shown to increase the content of the target peptide by significantly reducing aspartimide-related impurities.
Conclusion
The choice of which D-aspartic acid derivative to use in automated peptide synthesis depends heavily on the specific peptide sequence and the overall synthetic strategy.
-
This compound remains a valuable reagent, particularly in Boc-based SPPS and for the synthesis of protected peptide fragments intended for convergent synthesis strategies. Its orthogonality with the Fmoc/tBu chemistry allows for selective deprotection schemes.
-
For routine Fmoc-SPPS, Fmoc-D-Asp(OtBu)-OH is the standard, cost-effective choice. However, for sequences containing aspartimide-prone motifs (e.g., -Asp-Gly-), its use necessitates careful monitoring and potential optimization of deprotection conditions to minimize side-product formation.
-
To proactively address the issue of aspartimide formation, the use of derivatives with bulkier side-chain protecting groups like Fmoc-D-Asp(OMpe)-OH or, more effectively, Fmoc-D-Asp(OBno)-OH , is strongly recommended. The latter has demonstrated superior performance in suppressing both aspartimide formation and subsequent racemization, leading to higher purity of the crude peptide.
-
For the most challenging sequences, backbone protection via dipeptide building blocks (e.g., Fmoc-D-Asp(ODmb)-Gly-OH) offers the most robust solution to prevent aspartimide formation, albeit at a higher cost.
By understanding the performance characteristics and applying the appropriate experimental protocols, researchers can effectively incorporate D-aspartic acid into their target peptides while maximizing purity and yield.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Z-D-Asp(OtBu)-OH
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Z-D-Asp(OtBu)-OH, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. Ensure that handling occurs in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In the event of a spill, contain the material using an inert absorbent and collect it into a designated, sealed container for disposal.
Quantitative Data from Safety Data Sheets
While a specific Safety Data Sheet (SDS) for this compound was not identified, analysis of SDS for structurally similar compounds provides valuable insight into its hazard profile and handling requirements. The following table summarizes key data points from these documents. It is imperative to consult the manufacturer-specific SDS for the exact product in use.
| Parameter | Information from Structurally Similar Compounds | Source |
| Hazard Classification | Not classified as a hazardous substance in some cases. However, one similar compound is noted to be very toxic to aquatic life with long-lasting effects. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [2][3] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, ...). | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, full suit, dust respirator, boots, gloves. A self-contained breathing apparatus may be necessary to avoid inhalation. | [2] |
| Spill Response | Use appropriate tools to place spilled material into a convenient waste disposal container. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional policies and local, state, and federal regulations. The following is a generalized, procedural guide:
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated consumables like weighing paper, pipette tips, and gloves, must be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
The label must clearly state "Hazardous Waste" and the full chemical name: this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Keep the waste container securely sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if you will no longer be generating this type of waste, contact your institution's EHS department to schedule a pickup.
-
Provide the EHS department with a complete and accurate description of the waste.
-
-
Environmental Protection:
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. Due to the potential for aquatic toxicity, preventing its release into the environment is of utmost importance.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure a safe working environment and minimize the environmental impact of their research activities. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Personal protective equipment for handling Z-D-Asp(OtBu)-OH
Essential Safety and Handling Guide for Z-D-Asp(OtBu)-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is a protected amino acid derivative commonly used in peptide synthesis.[1][][3] As a fine powder, it requires careful handling to prevent inhalation and contact.[4][5] While specific toxicity data is limited, it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This equipment is crucial for minimizing exposure.
| Protection Type | Specification | Rationale |
| Eye & Face | Safety glasses with side-shields or goggles. | Protects eyes from airborne powder and accidental splashes. |
| Hand | Chemical-resistant, powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving is recommended for enhanced protection. |
| Respiratory | N95/N-100 dust mask or a respirator. | Prevents inhalation of fine powder, especially when weighing or transferring the compound. |
| Body | Laboratory coat or chemical-resistant suit. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. The following protocol outlines the key steps for handling this compound from preparation to cleanup.
1. Preparation and Engineering Controls:
-
Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood or enclosure with local exhaust ventilation.
-
Before starting, confirm that all required PPE is available and in good condition.
-
Have a spill kit and appropriate waste containers readily accessible.
2. Weighing and Transfer:
-
Handle this compound as a solid powder.
-
To minimize dust formation, do not pour the powder directly. Use a spatula or other appropriate tool for transfer.
-
Weigh the compound on a tared weigh boat or paper within the ventilated enclosure.
3. Storage:
-
Store the compound in a tightly sealed container to prevent moisture absorption and contamination.
-
Keep in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.
4. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash the affected area thoroughly with soap and water.
-
If inhaled: Move the individual to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed, labeled chemical waste container.
-
Unused Product: Unused or waste this compound should not be disposed of down the drain. It must be collected in a designated hazardous waste container.
-
Waste Disposal: The final disposal of chemical waste must be carried out in accordance with all applicable local, regional, and national regulations. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
